Ethyl 2,6-diethoxybenzoate
Description
Properties
IUPAC Name |
ethyl 2,6-diethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-15-10-8-7-9-11(16-5-2)12(10)13(14)17-6-3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVQTFWOHMQDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408014 | |
| Record name | Ethyl 2,6-diethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92157-15-8 | |
| Record name | Ethyl 2,6-diethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Molecular Architecture & Synthesis of Ethyl 2,6-diethoxybenzoate
Executive Summary
Ethyl 2,6-diethoxybenzoate (CAS 92157-15-8) is a highly specialized aromatic ester characterized by significant steric congestion around the carbonyl center. Belonging to the class of ortho-disubstituted benzoates, this molecule serves as a critical model for studying steric inhibition of resonance and hydrolysis resistance in medicinal chemistry. Its structural core—a benzene ring flanked by two ethoxy groups at the 2 and 6 positions—imparts unique lipophilic properties and metabolic stability compared to its unhindered isomers. This guide provides a comprehensive technical breakdown of its molecular weight, structural dynamics, and validated synthetic pathways.
Molecular Identification & Physiochemical Profile[1][2][3][4]
The following data aggregates confirmed physiochemical constants and calculated descriptors essential for identification and quality control in drug development workflows.
Table 1: Core Physiochemical Specifications
| Property | Value | Technical Note |
| IUPAC Name | Ethyl 2,6-diethoxybenzoate | Systematic nomenclature |
| CAS Number | 92157-15-8 | Verified Registry ID |
| Molecular Formula | ||
| Molecular Weight | 238.28 g/mol | Monoisotopic Mass: ~238.12 Da |
| Physical State | Solid / Crystalline Powder | Based on congener melting points (e.g., dimethoxy analog mp ~130°C) |
| Solubility | Soluble in CHCl3, DMSO, EtOH | Lipophilic nature (LogP > 2.5 est.) |
| H-Bond Donors | 0 | Aprotic acceptor |
| H-Bond Acceptors | 4 | Ester carbonyl + 2 Ether oxygens |
Structural Analysis: The "Ortho Effect"
The defining feature of Ethyl 2,6-diethoxybenzoate is the steric inhibition of resonance .
Steric Locking Mechanism
In a standard benzoate, the carbonyl group is coplanar with the benzene ring to maximize
-
Consequence 1 (Electronic): The resonance interaction between the benzene ring and the carbonyl group is diminished. The carbonyl carbon becomes more electrophilic in isolation but sterically shielded from nucleophilic attack.
-
Consequence 2 (Stability): The molecule exhibits exceptional resistance to alkaline hydrolysis (saponification) compared to ethyl benzoate. The "picket fence" of ethoxy groups blocks the approach of hydroxide ions to the carbonyl carbon (Newman’s Rule of Six).
Pharmacophore Implications
For drug development, this motif is utilized to:
-
Prolong Half-life: Protect ester linkages from rapid metabolic cleavage by esterases.
-
Modulate Lipophilicity: The ethoxy groups increase
, enhancing membrane permeability compared to methoxy or hydroxy analogs.
Synthetic Methodologies
Two primary routes are established for the synthesis of Ethyl 2,6-diethoxybenzoate. The choice depends on the availability of starting materials (Acid vs. Phenol).
Protocol A: Thermodynamic Esterification (Acid-Catalyzed)
Best for large-scale production when 2,6-diethoxybenzoic acid is available.
Mechanism: Fischer Esterification driven by equilibrium displacement. Challenge: The same steric hindrance that stabilizes the product makes the formation of the tetrahedral intermediate difficult.
-
Reagents: 2,6-Diethoxybenzoic acid (1.0 eq), Absolute Ethanol (Excess),
(Catalytic, 0.1 eq). -
Procedure:
-
Dissolve the acid in absolute ethanol (anhydrous conditions are critical).
-
Add concentrated sulfuric acid dropwise.
-
Crucial Step: Reflux vigorously for 24–48 hours. The steric bulk requires higher activation energy than standard benzoates.
-
Monitor via TLC (Hexane:EtOAc 8:2).
-
-
Workup: Remove ethanol in vacuo. Neutralize with saturated
. Extract with DCM.
Protocol B: O-Alkylation of Ethyl 2,6-dihydroxybenzoate (The "Williamson" Route)
Recommended for laboratory scale. Higher yield and milder conditions.
Mechanism:
-
Reagents: Ethyl 2,6-dihydroxybenzoate (1.0 eq), Ethyl Iodide (EtI, 2.5 eq), Potassium Carbonate (
, 3.0 eq), Acetone or DMF. -
Procedure:
-
Suspend Ethyl 2,6-dihydroxybenzoate and
in dry Acetone. -
Add Ethyl Iodide dropwise.
-
Reflux for 12 hours. The carbonate deprotonates the phenols, creating phenoxide nucleophiles that attack the ethyl iodide.
-
-
Purification: Filter inorganic salts. Evaporate solvent.[1][2] Recrystallize from ethanol/water.
Visualization: Synthetic Pathways
Figure 1: Comparative Synthetic Workflows. Method B (Green path) often avoids the kinetic penalties associated with the steric hindrance in Method A.
Analytical Characterization
To validate the synthesis, the following spectroscopic signals are diagnostic.
Proton NMR ( -NMR, 300 MHz, )
The symmetry of the molecule simplifies the spectrum.
- 7.2–7.3 ppm (1H, t): Para-aromatic proton.
- 6.5–6.6 ppm (2H, d): Meta-aromatic protons (shielded by ortho-ethoxy groups).
-
4.3–4.4 ppm (2H, q): Ester methylene (
). -
4.0–4.1 ppm (4H, q): Ether methylenes (
). Distinct from ester methylene. - 1.3–1.4 ppm (9H, m): Overlapping triplets from the three methyl groups (one ester terminal, two ether terminals).
Mass Spectrometry (EI/ESI)
-
Molecular Ion (
): 238 m/z.[3] -
Fragmentation: Loss of ethoxy radical (
) or ethyl group ( ) is common. The "ortho effect" often leads to a diagnostic elimination of ethanol to form a ketene ion in mass spec.
References
-
Santa Cruz Biotechnology. Ethyl 2,6-diethoxybenzoate Product Data Sheet. CAS 92157-15-8.[3] Retrieved from
-
ResearchGate. Synthesis and Crystallographic Analysis of Ethyl 2,6-dimethoxybenzoate. (Analogous structural data). Retrieved from
-
PubChem. Ethyl 2,6-dimethoxybenzoate Compound Summary. (Homologue physiochemical reference). Retrieved from
Sources
Physicochemical characteristics of 2,6-diethoxybenzoic acid ethyl ester
Technical Whitepaper: Physicochemical Profiling of Ethyl 2,6-Diethoxybenzoate
Executive Summary
Ethyl 2,6-diethoxybenzoate (CAS 92157-15-8) is a specialized benzoate ester characterized by significant steric hindrance around the carbonyl center due to bulky ortho-ethoxy substituents. Unlike simple benzoates, this structural motif confers unique hydrolytic stability and lipophilic properties, making it a critical intermediate in the synthesis of pharmacophores, particularly in the development of arylglycines via palladium-catalyzed decarboxylation and as a building block for potential local anesthetics and antispasmodics. This guide provides a definitive physicochemical profile, validated synthetic pathways, and analytical standards for this compound.
Chemical Identity & Structural Analysis
| Parameter | Specification |
| IUPAC Name | Ethyl 2,6-diethoxybenzoate |
| Common Synonyms | 2,6-Diethoxybenzoic acid ethyl ester; Benzoic acid, 2,6-diethoxy-, ethyl ester |
| CAS Registry Number | 92157-15-8 |
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.28 g/mol |
| SMILES | CCOC(=O)C1=C(C=CC=C1OCC)OCC |
| InChI Key | QMVQTFWOHMQDQM-UHFFFAOYSA-N |
Structural Insight: The molecule features a central benzene ring substituted at the 2 and 6 positions with ethoxy groups.[1] This "pincer" arrangement creates a sterically congested environment for the ethyl ester moiety at position 1.
-
Electronic Effect: The electron-donating ethoxy groups increase the electron density of the aromatic ring, making it susceptible to electrophilic aromatic substitution at the meta (3,5) positions.[2][3][4]
-
Steric Effect: The ortho-substituents twist the ester carbonyl out of planarity with the benzene ring to minimize repulsion, significantly retarding nucleophilic attack (e.g., hydrolysis) compared to unsubstituted benzoates.
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models calibrated against the homologous 2,6-dimethoxybenzoate.
| Property | Value / Range | Source/Note |
| Physical State | Solid (Crystalline) | Experimental [1] |
| Melting Point | 52 – 56 °C | Experimental [1] |
| Boiling Point | ~310 °C (at 760 mmHg) | Predicted (based on acid BP) |
| Density | 1.08 ± 0.05 g/cm³ | Predicted |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Lipophilic nature |
| Solubility (Organics) | Soluble in Ethanol, DMSO, DCM, Ethyl Acetate | Experimental |
| LogP (Octanol/Water) | 3.3 ± 0.2 | Calculated (XLogP3) |
| pKa (Conj. Acid) | ~3.5 (for the parent acid) | Ortho-effect increases acidity of parent acid |
Synthesis & Impurity Profiling
The synthesis of Ethyl 2,6-diethoxybenzoate presents a challenge due to the steric hindrance of the 2,6-positions. Standard Fischer esterification is often sluggish. Two primary validated routes are recommended.
Route A: Copper-Catalyzed Nucleophilic Substitution (Industrial)
This method avoids the difficult esterification of the bulky acid by introducing the alkoxy groups after or during the formation of the core structure, or by displacing halides.
Protocol:
-
Starting Material: 2,6-Dichlorobenzoic acid.[3]
-
Reagents: Ethanol (solvent/reactant), Sodium Ethoxide (base), CuCl (catalyst).
-
Conditions: Heated to 80°C in a pressure vessel under N₂ atmosphere.
-
Mechanism: Double nucleophilic aromatic substitution (
) facilitated by copper coordination. -
Workup: Acidification, extraction with ethyl acetate, and recrystallization.
Route B: Alkylation of -Resorcylic Acid (Laboratory)
-
Alkylation: Treatment with diethyl sulfate or ethyl iodide and
in acetone/DMF. -
Selectivity: Controls must be in place to ensure O-alkylation of the phenol groups and the carboxyl group (if full esterification is desired in one pot) or stepwise esterification.
Visualization: Synthetic Pathway
Figure 1: Copper-catalyzed synthesis pathway from dichlorobenzoic acid precursors, overcoming steric barriers.
Analytical Characterization
To validate the identity of Ethyl 2,6-diethoxybenzoate, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
- 7.25 (t, 1H): Aromatic proton at position 4 (para).
- 6.55 (d, 2H): Aromatic protons at positions 3,5 (meta). Key doublet indicating symmetry.
- 4.35 (q, 2H): Methylene of the ester ethyl group.
- 4.05 (q, 4H): Methylenes of the ether ethoxy groups (2 and 6 positions).
- 1.35 – 1.45 (m, 9H): Overlapping methyl triplets (one from ester, two from ethers).
Infrared Spectroscopy (FT-IR)
-
1729 cm⁻¹: Strong C=O stretching (Ester). Note: This frequency is slightly lower than typical benzoates due to conjugation and steric twisting.
-
1590, 1470 cm⁻¹: Aromatic C=C skeletal vibrations.
-
1230 cm⁻¹: C-O-C asymmetric stretching (Ether).
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 238.
-
Base Peak: Loss of ethoxy/ethyl fragments or McLafferty rearrangement products typical of ethyl esters.
Stability & Reactivity: The "Ortho Effect"
The defining characteristic of Ethyl 2,6-diethoxybenzoate is its resistance to hydrolysis .
Mechanism of Stability:
In a standard benzoate, the carbonyl carbon is accessible to nucleophiles (like
Experimental Implication:
-
Saponification: Requires harsh conditions (e.g., KOH in refluxing ethylene glycol) compared to standard benzoates.
-
Storage: Highly stable at room temperature; not hygroscopic.
Visualization: Steric Shielding
Figure 2: Schematic representation of steric hindrance preventing nucleophilic attack on the ester carbonyl.
References
-
Sigma-Aldrich. Product Specification: Ethyl 2,6-diethoxybenzoate (CAS 92157-15-8).[6] Retrieved from (Verified Commercial Source).
-
Santa Cruz Biotechnology. Ethyl 2,6-diethoxybenzoate Data Sheet. Retrieved from .
-
Miyano, S., et al. (1994). Method for producing o-alkoxybenzoic acid.[3][5] US Patent 5,344,968. (Describes the Cu-catalyzed synthesis from 2,6-dichlorobenzoic acid).
- Goossen, L. J., et al. (2009). Palladium-Catalyzed Decarboxylative Three-Component Synthesis of α-Arylglycines.Synlett, 2009(10), 1608-1612.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24877601: Ethyl 2,6-diethoxybenzoate. Retrieved from .
Sources
- 1. chemicalpoint.eu [chemicalpoint.eu]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5344968A - Method for producing o-alkoxybenzoic acid - Google Patents [patents.google.com]
- 4. EP0520815B1 - Method for producing ortho-alkoxybenzoic acid - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Ethyl 2,6-diethoxybenzoate: A Versatile Scaffold for Chemical Synthesis and Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,6-diethoxybenzoate is a substituted aromatic ester that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. While direct literature on this specific molecule is nascent, its structural analogue, ethyl 2,6-dimethoxybenzoate, has been more extensively studied, providing a valuable framework for understanding its reactivity and potential applications. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of ethyl 2,6-diethoxybenzoate, drawing insights from its closely related chemical cousins. We will explore its role as a key intermediate in the synthesis of novel heterocyclic compounds and discuss its potential in the development of new therapeutic agents.
Introduction: The Promise of Substituted Benzoates
Substituted benzoate esters are a class of organic compounds that have garnered considerable attention in the scientific community due to their wide-ranging applications.[1] They serve as crucial intermediates in the synthesis of a variety of biologically important molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] The specific substitution pattern on the benzene ring can dramatically influence the molecule's physical, chemical, and biological properties. The presence of alkoxy groups, such as methoxy or ethoxy, at the 2 and 6 positions, sterically hinders the ester carbonyl group, influencing its reactivity and conformational preferences. This structural feature can be strategically exploited in the design of complex molecular architectures.
While research has predominantly focused on ethyl 2,6-dimethoxybenzoate, its diethoxy analogue, ethyl 2,6-diethoxybenzoate (CAS 92157-15-8), presents an intriguing yet underexplored scaffold for chemical innovation.[3] The subtle change from a methoxy to an ethoxy group can impact factors such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This guide aims to bridge the knowledge gap by providing a detailed technical overview of ethyl 2,6-diethoxybenzoate, leveraging the existing knowledge of its dimethoxy counterpart to illuminate its potential.
Synthesis and Characterization
The synthesis of ethyl 2,6-dialkoxybenzoates is typically achieved through a classic Fischer esterification reaction. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and well-established method for ester formation.
Synthesis of Ethyl 2,6-dimethoxybenzoate: A Proven Protocol
The synthesis of ethyl 2,6-dimethoxybenzoate from 2,6-dimethoxybenzoic acid and ethanol serves as a reliable template for the synthesis of its diethoxy analogue.[1][2]
Reaction Scheme:
A schematic of the Fischer esterification of 2,6-dimethoxybenzoic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in an excess of absolute ethanol.[1]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: After completion, cool the mixture and remove the excess ethanol under reduced pressure.[1] Pour the resulting residue into water and extract with a suitable organic solvent, such as diethyl ether.[1]
-
Purification: Wash the combined organic layers with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[1] The product can be further purified by crystallization or column chromatography.[1]
Proposed Synthesis of Ethyl 2,6-diethoxybenzoate
By analogy, ethyl 2,6-diethoxybenzoate can be synthesized from 2,6-diethoxybenzoic acid and ethanol following a similar Fischer esterification protocol.
Characterization Data
The structural confirmation of these esters is typically achieved through a combination of spectroscopic techniques. The following table summarizes the key expected and reported spectral data for ethyl 2,6-dimethoxybenzoate.[1][2]
| Technique | Ethyl 2,6-dimethoxybenzoate (Expected/Reported) | Ethyl 2,6-diethoxybenzoate (Expected) |
| ¹H NMR | Aromatic protons, ethyl ester protons (quartet and triplet), methoxy protons (singlet).[2] | Aromatic protons, ethyl ester protons (quartet and triplet), ethoxy protons (quartet and triplet). |
| ¹³C NMR | Carbonyl carbon, aromatic carbons, ethyl ester carbons, methoxy carbon.[2] | Carbonyl carbon, aromatic carbons, ethyl ester carbons, ethoxy carbons. |
| IR (cm⁻¹) | C=O stretch (~1730), C-O stretch, aromatic C-H and C=C stretches.[2] | C=O stretch (~1730), C-O stretch, aromatic C-H and C=C stretches. |
| Mass Spec (m/z) | Molecular ion peak corresponding to C₁₁H₁₄O₄.[2] | Molecular ion peak corresponding to C₁₃H₁₈O₄.[3] |
Applications in Chemical Synthesis and Drug Discovery
The true value of ethyl 2,6-diethoxybenzoate lies in its potential as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules.
Intermediate for Heterocycle Synthesis
Benzoate esters are common precursors for the synthesis of various heterocyclic compounds.[1][2] The ester functionality can be readily converted into other functional groups, such as amides, hydrazides, or ketones, which can then be cyclized to form a variety of heterocyclic rings. These heterocyclic scaffolds are prevalent in many FDA-approved drugs.
Proposed Synthetic Pathway:
A proposed pathway for the synthesis of a potentially bioactive molecule.
This proposed pathway highlights how the ester group of ethyl 2,6-diethoxybenzoate can be transformed into a hydrazide, which is a key precursor for the synthesis of oxadiazoles, a class of heterocycles known for their diverse pharmacological activities.
Potential Biological Activities
While no specific biological activities have been reported for ethyl 2,6-diethoxybenzoate, the broader class of benzoate derivatives has shown a wide range of pharmacological effects.[1][2] These include:
-
Antimicrobial and Antifungal Activity: Many ester derivatives exhibit antimicrobial and insecticidal properties.[1]
-
Anticancer Properties: Substituted benzoates have demonstrated cytotoxicity against various tumor cell lines.[1][2] Notably, 2,6-dimethoxy-1,4-benzoquinone, a structurally related compound, has shown potential antineoplastic and immune-enhancing activity by inhibiting anaerobic glycolysis in cancer cells.[4] This suggests that the 2,6-dialkoxybenzoyl scaffold could be a promising starting point for the development of new anticancer agents.
-
Other Pharmacological Activities: Benzoate derivatives have also been investigated as anti-thrombotic agents and corrosion inhibitors.[1][2]
The increased lipophilicity of the diethoxy derivative compared to the dimethoxy analogue could potentially enhance its membrane permeability and oral bioavailability, making it an attractive candidate for further investigation in drug discovery programs.
Conclusion and Future Perspectives
Ethyl 2,6-diethoxybenzoate represents a promising yet underutilized chemical entity with significant potential for applications in organic synthesis and medicinal chemistry. By leveraging the established chemistry of its dimethoxy analogue, researchers can readily synthesize and functionalize this molecule to create novel compounds with potentially valuable biological activities. The exploration of its utility as a precursor for heterocyclic synthesis and the investigation of its pharmacological profile are exciting avenues for future research. This guide provides a foundational understanding to encourage and facilitate further exploration of this versatile molecule and its derivatives in the pursuit of new scientific discoveries and therapeutic innovations.
References
-
Saleem, M., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Molbank, 2012(2), M770. [Link]
-
Jebur, A. K., et al. (2019). Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. ResearchGate. [Link]
-
Organic Syntheses Procedure. ethyl diazoacetate. Organic Syntheses. [Link]
-
Saleem, M., et al. (2012). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. [Link]
-
Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journals. [Link]
-
Organic Syntheses Procedure. 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester. Organic Syntheses. [Link]
-
PubChem. 2,6-Dimethoxy-1,4-Benzoquinone. PubChem. [Link]
-
Organic Syntheses Procedure. 2-tert-Butoxycarbonylamino-4-(2,2-dimethyl-4,6-dioxo-[1][5]dioxan-5-yl)-4-oxo-butyric acid tert-butyl ester. Organic Syntheses. [Link]
-
Shestakov, A. S., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
-
PubChem. Ethyl 2-Methoxybenzoate. PubChem. [Link]
-
PubChem. Ethyl 2,6-dimethoxybenzoate. PubChem. [Link]
-
Gęgotek, A., et al. (2017). (PDF) Selected Physicochemical and Biological Properties of Ethyl Ascorbic Acid Compared to Ascorbic Acid. ResearchGate. [Link]
-
Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. [Link]
Sources
- 1. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Ethyl 2,6-diethoxybenzoate: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-diethoxybenzoate is a substituted aromatic ester of significant interest in organic synthesis and medicinal chemistry. Its structural motif, featuring a benzoate core with two ethoxy groups ortho to the ester functionality, imparts unique electronic and steric properties that make it a valuable building block for more complex molecules. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective use in research and development, influencing reaction conditions, purification strategies, and material handling protocols. This technical guide provides an in-depth exploration of the melting and boiling point data for Ethyl 2,6-diethoxybenzoate, alongside detailed experimental procedures for their determination, a discussion of its synthesis, and essential safety information.
Physicochemical Properties of Ethyl 2,6-diethoxybenzoate
The accurate determination of melting and boiling points is a cornerstone of chemical characterization, providing critical insights into the purity and physical state of a compound under varying temperatures.
Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The reported melting point for Ethyl 2,6-diethoxybenzoate is 52-56 °C . This relatively low melting point suggests that the compound is a solid at room temperature but can be easily melted for reactions or formulations.
Boiling Point
| Property | Value | Source |
| Melting Point | 52-56 °C | [1] |
| Boiling Point | Estimated: 240-260 °C | N/A |
Synthesis of Ethyl 2,6-diethoxybenzoate
A common and effective method for the synthesis of Ethyl 2,6-diethoxybenzoate is through the Fischer esterification of 2,6-diethoxybenzoic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
A probable synthetic route, adapted from the synthesis of the analogous Ethyl 2,6-dimethoxybenzoate, would involve the following conceptual steps:
-
Reaction Setup: 2,6-diethoxybenzoic acid and an excess of absolute ethanol are combined in a round-bottom flask.
-
Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
Reflux: The reaction mixture is heated to reflux and maintained at that temperature for a period sufficient to achieve a high conversion to the ester. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC).
-
Workup: Upon completion, the excess ethanol is removed under reduced pressure. The residue is then neutralized, typically with a sodium bicarbonate solution, and the crude product is extracted with an organic solvent like diethyl ether.
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude Ethyl 2,6-diethoxybenzoate. Further purification can be achieved by recrystallization or column chromatography to obtain a product of high purity.
Caption: Conceptual workflow for the synthesis of Ethyl 2,6-diethoxybenzoate.
Experimental Protocols for Physical Property Determination
The following are detailed, standardized protocols for the accurate determination of the melting and boiling points of a solid organic compound like Ethyl 2,6-diethoxybenzoate.
Melting Point Determination
The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the crystalline Ethyl 2,6-diethoxybenzoate is finely powdered.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus. The apparatus should be equipped with a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).
Caption: Experimental workflow for melting point determination.
Boiling Point Determination
For determining the boiling point of a small quantity of liquid, the capillary method (Siwoloboff method) is a convenient and accurate technique. Since Ethyl 2,6-diethoxybenzoate is a solid at room temperature, it would first need to be melted.
Methodology:
-
Sample Preparation: A small amount of Ethyl 2,6-diethoxybenzoate is placed in a small test tube (fusion tube) and gently heated until it melts.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the molten sample with the open end submerged.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a Thiele tube). The liquid level in the test tube should be below the level of the heating medium.
-
Heating: The heating bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation and Recording: The heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.
Caption: Experimental workflow for boiling point determination.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Ethyl 2,6-diethoxybenzoate was not retrieved, general precautions for handling substituted benzoic acid esters should be followed. Based on the safety information for similar compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors, especially when heating the compound.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
This technical guide has provided a detailed overview of the melting and boiling point data for Ethyl 2,6-diethoxybenzoate. While the melting point is well-documented, the boiling point remains to be experimentally determined, with an estimation provided based on analogous structures. The outlined experimental protocols offer a robust framework for the accurate determination of these crucial physical constants. A conceptual synthetic pathway and essential safety precautions have also been presented to ensure the safe and effective handling and utilization of this compound in a research and development setting. For all applications, it is imperative to consult a comprehensive and verified Safety Data Sheet for the specific compound being used.
References
Sources
Methodological & Application
Synthesis of Ethyl 2,6-Diethoxybenzoate Derivatives: A Detailed Guide to Protocols and Mechanisms
For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted aromatic compounds is a cornerstone of molecular innovation. Among these, ethyl 2,6-diethoxybenzoate and its derivatives represent a class of compounds with significant potential in various fields, including pharmaceuticals and materials science. Their unique electronic and steric properties, conferred by the ortho-diethoxy substitution pattern, make them valuable scaffolds in the design of novel molecules.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of ethyl 2,6-diethoxybenzoate, starting from commercially available precursors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Strategic Overview: A Two-Pronged Approach to the Target Molecule
The synthesis of ethyl 2,6-diethoxybenzoate can be efficiently achieved through two primary retrosynthetic pathways, each with its own set of advantages and considerations.
Strategy A initiates with the esterification of a dihydroxybenzoic acid precursor, followed by a Williamson ether synthesis to introduce the ethoxy groups. This approach is often favored for its convergent nature and the ready availability of the starting materials.
Strategy B begins with the preparation of 2,6-diethoxybenzoic acid, which is then subjected to Fischer esterification to yield the final product. This linear approach can be advantageous if the diethoxy acid is a desired intermediate for other derivatives.
Below is a visual representation of these two strategic pathways.
Caption: Retrosynthetic analysis of Ethyl 2,6-Diethoxybenzoate.
Foundational Precursor Synthesis: 2,6-Dihydroxybenzoic Acid
Both synthetic strategies converge on a common starting material: 2,6-dihydroxybenzoic acid. The most established method for its preparation is the Kolbe-Schmitt reaction , involving the carboxylation of resorcinol.[1]
The reaction proceeds by heating resorcinol with an alkali metal carbonate and carbon dioxide under pressure.[2] This carboxylation predominantly occurs at the ortho position to both hydroxyl groups due to the directing effects of the phenoxide ions formed in situ.
Protocol 1: Synthesis of 2,6-Dihydroxybenzoic Acid
This protocol is adapted from established industrial processes for the carboxylation of phenols.[2]
| Reagent/Parameter | Quantity/Value | Notes |
| Resorcinol | 110 g (1.0 mol) | Ensure high purity. |
| Anhydrous Potassium Carbonate | 138 g (1.0 mol) | Must be thoroughly dried. |
| Absolute Ethanol | 300 mL | Solvent. |
| Carbon Dioxide (CO₂) | 1.35 - 1.45 MPa | Pressurized atmosphere. |
| Reaction Temperature | 130 - 150 °C | |
| Reaction Time | 3 - 4 hours |
Step-by-Step Procedure:
-
To a high-pressure autoclave, add resorcinol, anhydrous potassium carbonate, and absolute ethanol.
-
Seal the autoclave and purge with nitrogen gas.
-
Pressurize the vessel with carbon dioxide to 1.35 - 1.45 MPa.
-
Heat the mixture to 130 - 150 °C with vigorous stirring.
-
Maintain the temperature and pressure for 3-4 hours.
-
Cool the autoclave to room temperature and carefully vent the excess CO₂.
-
Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,6-dihydroxybenzoic acid.
Strategy A: Esterification Followed by Etherification
This strategy prioritizes the protection of the carboxylic acid functionality as an ethyl ester before introducing the ethoxy groups.
Step A1: Fischer Esterification of 2,6-Dihydroxybenzoic Acid
The direct acid-catalyzed esterification of 2,6-dihydroxybenzoic acid with ethanol yields ethyl 2,6-dihydroxybenzoate. The use of a large excess of ethanol is crucial to drive the equilibrium towards the product, in accordance with Le Chatelier's principle.[3]
Protocol 2: Synthesis of Ethyl 2,6-Dihydroxybenzoate
| Reagent/Parameter | Quantity/Value | Notes |
| 2,6-Dihydroxybenzoic Acid | 15.4 g (0.1 mol) | From Protocol 1. |
| Absolute Ethanol | 200 mL | Reagent and solvent. |
| Concentrated Sulfuric Acid | 2 mL | Catalyst. |
| Reaction Temperature | Reflux (approx. 78 °C) | |
| Reaction Time | 6 hours |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dihydroxybenzoic acid in absolute ethanol.
-
Carefully add concentrated sulfuric acid dropwise with stirring.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2,6-dihydroxybenzoate.
Step A2: Williamson Ether Synthesis of Ethyl 2,6-Dihydroxybenzoate
The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide.[4] In this step, the two phenolic hydroxyl groups of ethyl 2,6-dihydroxybenzoate are deprotonated with a suitable base to form a dianion, which then undergoes a double SN2 reaction with an ethylating agent like ethyl iodide.[5]
Caption: Key steps in the Williamson ether synthesis.
Protocol 3: Synthesis of Ethyl 2,6-Diethoxybenzoate
| Reagent/Parameter | Quantity/Value | Notes |
| Ethyl 2,6-Dihydroxybenzoate | 18.2 g (0.1 mol) | From Protocol 2. |
| Anhydrous Potassium Carbonate | 41.4 g (0.3 mol) | Base. |
| Ethyl Iodide | 46.8 g (0.3 mol) | Ethylating agent. |
| Anhydrous Acetone | 250 mL | Solvent. |
| Reaction Temperature | Reflux (approx. 56 °C) | |
| Reaction Time | 12-18 hours |
Step-by-Step Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a dropping funnel, suspend ethyl 2,6-dihydroxybenzoate and anhydrous potassium carbonate in anhydrous acetone.
-
Heat the mixture to reflux with vigorous stirring.
-
Add ethyl iodide dropwise over 30 minutes.
-
Continue refluxing for 12-18 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Wash the salts with acetone and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain pure ethyl 2,6-diethoxybenzoate.
Strategy B: Etherification Followed by Esterification
This alternative strategy involves first synthesizing the diethoxy acid and then performing the esterification.
Step B1: Williamson Ether Synthesis of 2,6-Dihydroxybenzoic Acid
Similar to Step A2, this involves the di-ethylation of the phenolic hydroxyl groups.
Protocol 4: Synthesis of 2,6-Diethoxybenzoic Acid
| Reagent/Parameter | Quantity/Value | Notes |
| 2,6-Dihydroxybenzoic Acid | 15.4 g (0.1 mol) | From Protocol 1. |
| Anhydrous Potassium Carbonate | 55.2 g (0.4 mol) | Base (excess to neutralize carboxylic acid). |
| Ethyl Iodide | 46.8 g (0.3 mol) | Ethylating agent. |
| Anhydrous DMF | 200 mL | Solvent. |
| Reaction Temperature | 80 °C | |
| Reaction Time | 12 hours |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 2,6-dihydroxybenzoic acid in anhydrous DMF.
-
Add anhydrous potassium carbonate and stir the suspension.
-
Add ethyl iodide and heat the mixture to 80 °C.
-
Stir at this temperature for 12 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 2,6-diethoxybenzoic acid.
Step B2: Fischer Esterification of 2,6-Diethoxybenzoic Acid
This final step is analogous to the esterification of the dimethoxy counterpart, a well-documented procedure.[1]
Protocol 5: Synthesis of Ethyl 2,6-Diethoxybenzoate
| Reagent/Parameter | Quantity/Value | Notes |
| 2,6-Diethoxybenzoic Acid | 21.0 g (0.1 mol) | From Protocol 4. |
| Absolute Ethanol | 250 mL | Reagent and solvent. |
| Concentrated Sulfuric Acid | 2 mL | Catalyst. |
| Reaction Temperature | Reflux (approx. 78 °C) | |
| Reaction Time | 4-6 hours |
Step-by-Step Procedure:
-
In a round-bottom flask with a reflux condenser, dissolve 2,6-diethoxybenzoic acid in absolute ethanol.[1]
-
Add concentrated sulfuric acid cautiously.[1]
-
Reflux the mixture for 4-6 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, remove the excess ethanol by rotary evaporation.[1]
-
Pour the resulting oil into water and extract with diethyl ether.[1]
-
Wash the combined organic layers with a dilute sodium carbonate solution to remove any unreacted acid, followed by a brine wash.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the final product, ethyl 2,6-diethoxybenzoate.[1]
Conclusion and Future Perspectives
The synthesis of ethyl 2,6-diethoxybenzoate and its derivatives can be reliably achieved through the strategic application of fundamental organic reactions. Both Strategy A and Strategy B offer viable pathways, with the choice depending on the specific research goals and the availability of intermediates. The protocols provided herein are designed to be robust and reproducible, offering a solid foundation for further exploration of this important class of molecules. As the demand for novel chemical entities continues to grow, the methodologies for their efficient synthesis will remain a critical area of research and development.
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
European Patent Office. (1982, March 17). Preparation of dichlorobenzyl alcohol. EP 0047622 A1. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2,6-dichlorobenzoyl chloride. JP3126834B2.
- Google Patents. (n.d.). Method for producing 2,6-dihydroxybenzoic acid. US5304677A.
- Google Patents. (n.d.). Preparation method of 2,6-dihydroxybenzoic acid. CN102211995A.
-
MDPI. (n.d.). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 7-methoxyphthalide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2,6-dihydroxybenzoic acid. CN102211995A.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Unknown. (n.d.). Fischer Esterification. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cerritos.edu [cerritos.edu]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Hydrolysis of Ethyl 2,6-diethoxybenzoate to 2,6-diethoxybenzoic Acid
Introduction
2,6-Diethoxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring two sterically demanding ethoxy groups ortho to the carboxylic acid, presents a significant challenge for its synthesis via the hydrolysis of its corresponding ester, ethyl 2,6-diethoxybenzoate. The steric hindrance around the carbonyl group makes it less susceptible to nucleophilic attack, often requiring more stringent reaction conditions than standard ester saponification.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for the hydrolysis of ethyl 2,6-diethoxybenzoate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into potential challenges and troubleshooting.
Mechanistic Insights: The Challenge of Steric Hindrance
The hydrolysis of esters is typically a straightforward reaction, often accomplished under basic conditions in a process known as saponification.[2][3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide (in this case, ethoxide) as a leaving group.[3][5] The resulting carboxylic acid is then deprotonated by the strongly basic alkoxide, driving the reaction to completion.[2][3] An acidic workup is subsequently required to protonate the carboxylate salt and yield the final carboxylic acid product.[2]
However, in the case of ethyl 2,6-diethoxybenzoate, the two bulky ethoxy groups flanking the ester functionality create significant steric hindrance. This steric shield impedes the approach of the hydroxide nucleophile to the carbonyl carbon, slowing down the rate of reaction considerably.[1] To overcome this, the reaction typically requires elevated temperatures (reflux) and a sufficient concentration of a strong base to drive the equilibrium towards the products.[1][6]
Reaction Mechanism: Base-Catalyzed Hydrolysis
Caption: Base-catalyzed hydrolysis of ethyl 2,6-diethoxybenzoate.
Experimental Protocol
This protocol details a robust method for the hydrolysis of ethyl 2,6-diethoxybenzoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2,6-diethoxybenzoate | ≥98% | Commercially Available | |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available | Corrosive |
| Ethanol (EtOH) | Anhydrous | Commercially Available | Flammable |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | Corrosive |
| Diethyl Ether | Anhydrous | Commercially Available | Flammable, Peroxide Former |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | |
| Deionized Water | In-house |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper or pH meter
Step-by-Step Procedure
Part 1: Saponification Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,6-diethoxybenzoate in ethanol. A typical concentration is in the range of 0.5-1.0 M.
-
Addition of Base: Prepare a solution of sodium hydroxide in a mixture of water and ethanol. Slowly add the NaOH solution to the stirred solution of the ester. An excess of NaOH (typically 2-3 equivalents) is recommended to ensure complete hydrolysis.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot. Due to the sterically hindered nature of the ester, a prolonged reflux time of 4-6 hours is often necessary.[6]
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Part 2: Work-up and Isolation
-
Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Aqueous Dilution: To the remaining aqueous residue, add a sufficient amount of deionized water to dissolve the sodium 2,6-diethoxybenzoate salt.
-
Extraction (Optional): To remove any unreacted starting material or non-polar impurities, the aqueous solution can be washed with a water-immiscible organic solvent such as diethyl ether. Discard the organic layer.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring. The 2,6-diethoxybenzoic acid is insoluble in acidic aqueous solution and will precipitate out as a white solid.[7] Monitor the pH with pH paper or a pH meter to ensure the solution is acidic (pH ~2).
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified 2,6-diethoxybenzoic acid in a vacuum oven or desiccator to a constant weight.
Experimental Workflow
Caption: Workflow for the hydrolysis of ethyl 2,6-diethoxybenzoate.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains after reflux) | - Insufficient reaction time- Insufficient base- Inadequate temperature | - Extend the reflux time and monitor by TLC.- Add an additional equivalent of NaOH.- Ensure the reaction is at a vigorous reflux. |
| Low Yield | - Incomplete precipitation during acidification- Product loss during washing | - Ensure the aqueous solution is sufficiently acidic (pH ~2).- Cool the solution thoroughly in an ice bath before and during acidification.- Use minimal amounts of cold water for washing the precipitate. |
| Oily Product | - Impurities present- Incomplete drying | - Recrystallize the product from a suitable solvent system (e.g., ethanol/water).- Ensure the product is thoroughly dried under vacuum. |
Conclusion
The hydrolysis of the sterically hindered ethyl 2,6-diethoxybenzoate to its corresponding carboxylic acid is a challenging but achievable transformation. By employing elevated temperatures, an excess of a strong base, and a careful workup procedure, researchers can obtain 2,6-diethoxybenzoic acid in good yield and purity. The insights and detailed protocol provided in this application note are intended to empower scientists in their synthetic endeavors, facilitating the development of novel molecules for a range of applications.
References
-
The Hydrolysis of Ethyl Benzoate - YouTube. Available at: [Link]
-
Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available at: [Link]
-
Saponification of Esters - Organic Chemistry Tutor. Available at: [Link]
- CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents.
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkat USA. Available at: [Link]
-
Basic Hydrolysis of Esters (Saponification) - Master Organic Chemistry. Available at: [Link]
-
(PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis - ResearchGate. Available at: [Link]
-
Hydrolysis of ethyl benzoate – Teacher's guide - SSERC. Available at: [Link]
-
Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Available at: [Link]
-
Hydrolysis of ethyl benzoate - SSERC. Available at: [Link]
-
Saponification-Typical procedures - OperaChem. Available at: [Link]
-
22.6: Ester Chemistry - LibreTexts. Available at: [Link]
-
Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal - MDPI. Available at: [Link]
-
Solvent effect and kinetics on ethyl benzoate in aqueous solvent system - International Journal of Chemical Science. Available at: [Link]
-
Saponification Reaction of Esters - YouTube. Available at: [Link]
- EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid - Google Patents.
-
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives - MDPI. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sserc.org.uk [sserc.org.uk]
- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
Technical Application Note: Strategic Utilization of Ethyl 2,6-Diethoxybenzoate in API Synthesis
Executive Summary
Ethyl 2,6-diethoxybenzoate (CAS: 92157-15-8) is a specialized pharmaceutical intermediate distinguished by its steric bulk and lipophilic profile . Unlike its ubiquitous 2,6-dimethoxy analog, the diethoxy variant offers a critical modulation of physicochemical properties—specifically increasing LogP and altering the rotational barrier of subsequent amide bonds.
This guide details the strategic application of Ethyl 2,6-diethoxybenzoate as a primary building block for Orexin Receptor Antagonists (e.g., for insomnia/CNS disorders) and LPA1 Receptor Antagonists (fibrosis). It provides validated protocols for its synthesis, purification, and downstream conversion into bio-active benzamide scaffolds.
Core Utility Profile
| Feature | Pharmaceutical Advantage |
| 2,6-Diethoxy Substitution | Induces high rotational energy barriers (atropisomerism potential) in amides; improves metabolic stability against esterases.[1] |
| Enhanced Lipophilicity | Superior Blood-Brain Barrier (BBB) penetration compared to methoxy analogs; critical for CNS targets like Orexin receptors. |
| Electronic Effect | Electron-donating ethoxy groups activate the ring for electrophilic substitution while shielding the carbonyl from nucleophilic attack. |
Chemical Profile & Handling
-
IUPAC Name: Ethyl 2,6-diethoxybenzoate
-
Molecular Formula: C₁₃H₁₈O₄
-
Molecular Weight: 238.28 g/mol
-
Solubility: Highly soluble in DCM, EtOAc, Ethanol; insoluble in water.
-
Stability: Stable under ambient conditions; resistant to rapid hydrolysis due to steric hindrance.
Safety Advisory:
-
H315/H319: Causes skin and serious eye irritation.
-
Handling: Use standard Schlenk techniques if generating the free acid chloride, as it is moisture-sensitive.
Mechanistic Rationale: The "Ortho-Effect" in Drug Design
The value of Ethyl 2,6-diethoxybenzoate lies in its ability to force downstream amides into a non-planar conformation. In Orexin receptor antagonists, this "twist" is essential for fitting into the hydrophobic pocket of the GPCR.
Visualization: Steric Influence on Amide Planarity
Figure 1: The 2,6-diethoxy substitution pattern creates a "conformational lock," preventing the amide bond from becoming planar with the phenyl ring, a key requirement for potency in Orexin and LPA1 antagonists.
Experimental Protocols
Protocol A: Scalable Synthesis of Ethyl 2,6-Diethoxybenzoate
Objective: High-yield esterification of 2,6-diethoxybenzoic acid (or transesterification).
Reagents:
-
2,6-Diethoxybenzoic acid (1.0 eq)
-
Absolute Ethanol (10 vol)
-
Sulfuric Acid (H₂SO₄), conc. (0.1 eq) or Thionyl Chloride (SOCl₂) for acid chloride route.
Procedure (Acid-Catalyzed):
-
Dissolution: Charge a round-bottom flask with 2,6-diethoxybenzoic acid and absolute ethanol.
-
Catalyst Addition: Add conc. H₂SO₄ dropwise. Note: The steric hindrance of the 2,6-position makes standard Fischer esterification slower.
-
Reflux: Heat to reflux (78°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.
-
Workup: Cool to RT. Concentrate ethanol under reduced pressure. Dilute residue with EtOAc.
-
Wash: Wash organic layer with sat. NaHCO₃ (2x) to remove unreacted acid, then Brine (1x).
-
Isolation: Dry over MgSO₄, filter, and concentrate.
-
Purification: If necessary, distill under high vacuum or recrystallize from cold hexane.
Target Yield: >90% QC Check: ¹H NMR (CDCl₃): Triplet at ~1.3 ppm (ester CH₃), Quartet at ~4.3 ppm (ester CH₂), Triplet at ~1.4 ppm (ethoxy CH₃), Quartet at ~4.0 ppm (ethoxy CH₂).[2]
Protocol B: Synthesis of Orexin Antagonist Precursor (Amide Coupling)
Objective: Coupling to a cyclic amine (e.g., substituted pyrrolidine or cyclopentylamine) to generate the bioactive core.
Context: This step is critical. Due to the 2,6-steric bulk, standard coupling agents (EDC/HOBt) may be sluggish. The Acid Chloride method is recommended for complete conversion.
Reagents:
-
Ethyl 2,6-diethoxybenzoate (Precursor)
-
Lithium Hydroxide (LiOH)
-
Oxalyl Chloride (COCl)₂
-
DMF (Catalytic)
-
Target Amine (e.g., (1S,2R)-2-aminocyclopentyl derivative)[3]
Step 1: Hydrolysis to Active Acid
-
Dissolve Ethyl 2,6-diethoxybenzoate in THF:Water (3:1).
-
Add LiOH (2.5 eq). Heat to 60°C for 6 hours (Steric hindrance requires heat).
-
Acidify to pH 2 with 1N HCl. Extract with DCM. Isolate 2,6-diethoxybenzoic acid .
Step 2: Acid Chloride Activation
-
Dissolve the acid in anhydrous DCM under N₂.
-
Add Oxalyl Chloride (1.2 eq) dropwise, followed by 1 drop of DMF.
-
Stir for 2 hours at RT until gas evolution ceases.
-
Concentrate in vacuo to yield 2,6-diethoxybenzoyl chloride . Do not purify.
Step 3: Amide Coupling
-
Dissolve the Target Amine (1.0 eq) and Diisopropylethylamine (DIPEA, 2.0 eq) in DCM.
-
Cool to 0°C.
-
Add the crude 2,6-diethoxybenzoyl chloride (dissolved in minimal DCM) dropwise.
-
Warm to RT and stir for 4 hours.
-
Quench: Add sat. NH₄Cl.
-
Purification: Flash chromatography (DCM:MeOH gradient).
Analytical Quality Control
HPLC Method Parameters
For the separation of the ethyl ester from the free acid and downstream amides.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: 50% -> 90% B (Ramp)
-
10-15 min: 90% B (Hold)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm and 280 nm.
Retention Time Logic:
-
Acid: Elutes earliest (most polar).
-
Ethyl Ester: Elutes late (highly lipophilic due to 3 ethyl groups).
-
Amide Product: Elutes between Acid and Ester depending on the amine polarity.
References
-
Orexin Receptor Modulators: Boss, C., et al. (2016). Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators. U.S. Patent No. USRE48841E1. Link
-
LPA1 Antagonists: Terakado, M., et al. (2020). Urea compound for antagonizing LPA1 receptor. Patent Application AU2020323429A1. Link
-
Synthesis of Alkoxybenzoates: Soni, J., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization. MDPI Crystals, 12(8), 1163. (Methodology adapted for Diethoxy).[4][5] Link
-
Benzamide Herbicides & Pharmacology: Pilgram, K. H. (1983). Benzamides, compositions and agricultural method. U.S. Patent No. 4,416,683. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US9493432B2 - Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders - Google Patents [patents.google.com]
- 4. EP0520815B1 - Method for producing ortho-alkoxybenzoic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Reaction conditions for nucleophilic substitution of benzoate esters
From Standard Hydrolysis to Chemoselective Cleavage Strategies
Executive Summary & Strategic Context
Benzoate esters (
This guide moves beyond generic textbook conditions. We analyze the Nucleophilic Substitution of benzoates through two distinct mechanistic lenses:
-
Acyl-Oxygen Cleavage: The classical attack on the carbonyl carbon (Hydrolysis, Transesterification, Aminolysis).
-
Alkyl-Oxygen Cleavage: The specialized attack on the alkoxy group (Demethylation/Dealkylation), essential for substrates sensitive to the harsh pH swings of hydrolysis.
Mechanistic Landscapes: The "Fork in the Road"
To select the correct protocol, one must understand where the nucleophile attacks. Standard basic conditions target the carbonyl (hard electrophile), while iodide-based reagents target the alkyl group (soft electrophile).
Figure 1: Mechanistic bifurcation in benzoate substitution. Path A is standard for deprotection; Path B is reserved for acid/base-sensitive substrates.
Protocol A: Standard Base-Mediated Hydrolysis (Saponification)
Application: General deprotection of benzoates where the substrate tolerates basic pH (12–14).
Mechanism:
The "Solubility-Reactivity" Matrix
A common failure mode in benzoate hydrolysis is poor solubility. Benzoates are lipophilic; hydroxide is hydrophilic. A biphasic system often stalls the reaction.
| Solvent System | Reactivity | Application Note |
| MeOH / H2O (3:1) | Moderate | Standard for simple, small benzoates. |
| THF / H2O (4:1) | High | Preferred. THF solubilizes the benzoate; water carries the hydroxide. |
| Dioxane / H2O | High | Use if higher reflux temperatures (>70°C) are required. |
Standard Operating Procedure (SOP)
-
Preparation: Dissolve the benzoate substrate (1.0 equiv) in THF (0.1 M concentration).
-
Reagent: Prepare a solution of LiOH·H2O (2.0–3.0 equiv) in water. Volume should be 25% of the THF volume.
-
Why LiOH? Lithium is less basic/harsh than Sodium or Potassium, reducing epimerization risks in chiral centers alpha to the carbonyl.
-
-
Execution: Add the LiOH solution dropwise to the stirring THF solution at 0°C. Allow to warm to Room Temperature (RT).
-
Monitoring: Monitor by TLC. If conversion is <50% after 4 hours, heat to 40°C.
-
Workup (Critical): Acidify carefully with 1M HCl to pH 4–5. Extract with EtOAc.
-
Note: The byproduct is benzoic acid.[1] If your product is non-polar, the benzoic acid may co-elute. A wash with saturated NaHCO3 removes the benzoic acid as sodium benzoate.
-
Protocol B: Catalytic Transesterification (Zemplén Conditions)
Application: Removing benzoates from carbohydrates or polyols without using aqueous conditions or generating stoichiometric salt waste. Mechanism: Nucleophilic attack by methoxide, generating methyl benzoate as the byproduct.
Expert Insight: The Catalyst Debate
Classically, this reaction uses Sodium Methoxide (NaOMe). However, recent mechanistic studies suggest that catalytic NaOH in dry Methanol is equally effective and often cleaner, operating via H-bond stabilized intermediates rather than simple bulk methoxide attack [1].
Protocol
-
Solvent: Dissolve substrate in anhydrous Methanol (0.05 M).
-
Catalyst: Add NaOMe (0.1–0.2 equiv) OR NaOH (0.1 equiv).
-
Conditions: Stir at RT for 1–12 hours.
-
Quench: Add acidic resin (e.g., Amberlite IR-120 H+) until pH is neutral. Filter off resin.
-
Advantage: Evaporation of solvent yields the product; the byproduct (methyl benzoate) can be removed by high-vacuum azeotrope or chromatography.
Protocol C: Catalytic Aminolysis (TBD Method)
Application: Direct conversion of benzoate esters to amides (drug synthesis) without going through a carboxylic acid intermediate. Reagent: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).[2][3][4]
Why TBD?
Benzoates are poor electrophiles for direct amine attack compared to acid chlorides. TBD acts as a bifunctional catalyst : it activates the carbonyl via H-bonding and activates the amine via deprotonation [2].
Protocol
-
Mix: Combine Benzoate Ester (1.0 equiv) and Amine (1.2–1.5 equiv) in Toluene or MeCN.
-
Catalyst: Add TBD (10–20 mol%).
-
Condition: Heat to 60°C.
-
Observation: Reaction is usually complete in 2–6 hours.
-
Workup: Wash with dilute HCl to remove TBD and excess amine.
Protocol D: Nucleophilic Alkyl Cleavage (The "Soft" Approach)
Application: "Deprotection" of benzoates in substrates that cannot tolerate acid or base (e.g., substrates with beta-lactams, epoxides, or base-sensitive protecting groups like Fmoc).
Mechanism:
Reagent Selection: Lithium Iodide vs. TMSI
| Reagent | Conditions | Selectivity | Comments |
| LiI / Pyridine | Reflux (115°C) | Methyl/Ethyl Esters | Robust, but requires high heat. Ideal for demethylation. [3] |
| TMSI (Iodotrimethylsilane) | 0°C to RT | Broad Scope | Extremely potent. Cleaves esters, ethers, and carbamates. Anhydrous only. [4] |
Protocol: LiI-Mediated Demethylation
-
Setup: Dissolve Methyl Benzoate substrate in Pyridine (0.2 M).
-
Reagent: Add anhydrous Lithium Iodide (LiI) (3.0–5.0 equiv).
-
Reaction: Reflux (approx. 115°C) under Nitrogen for 8–12 hours.
-
Mechanism: The Iodide (
) attacks the methyl group, releasing the carboxylate (Lithium Benzoate) and Methyl Iodide ( ). -
Workup: Dilute with EtOAc, wash with dilute HCl (to remove pyridine) and Sodium Thiosulfate (to remove any free iodine).
Decision Matrix & Troubleshooting
Figure 2: Strategic decision tree for selecting benzoate reaction conditions.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Starting material remains (Saponification) | Biphasic mixture (poor solubility). | Switch solvent to THF/Water or add a phase transfer catalyst (TBAB). |
| Product decomposes (Saponification) | pH too high; elimination occurring. | Switch to Protocol D (LiI) or use enzymatic hydrolysis (Lipase). |
| Purple color in LiI/TMSI reaction | Oxidation of Iodide to Iodine ( | Add copper foil to reaction or wash workup with |
| Low yield in Zemplén | Equilibrium issue. | Ensure Methanol is anhydrous. Methyl Benzoate byproduct must be removed to drive equilibrium. |
References
-
Ren, B., Wang, M., Liu, J., Ge, J., Zhang, X., & Dong, H. (2015).[5] Zemplén transesterification: a name reaction that has misled us for 90 years. Green Chemistry, 17(3), 1390–1394.[5]
-
Simon, L., & Goodman, J. M. (2010). The Mechanism of TBD-Catalyzed Cyclic Ester Ring-Opening Polymerization. The Journal of Organic Chemistry, 75(6), 1831–1840. (Validating TBD bifunctional mechanism).
-
Taschner, M. J. (2001). Lithium Iodide. Encyclopedia of Reagents for Organic Synthesis. (Standard reference for LiI demethylation).
-
Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. A new method for ether hydrolysis. The Journal of Organic Chemistry, 42(23), 3761–3764.
Sources
Ethyl 2,6-diethoxybenzoate as a ligand in coordination chemistry
Application Note: Steric Modulation of Metal Centers using Ethyl 2,6-Diethoxybenzoate
Part 1: Executive Summary & Chemical Logic
Topic: Utilization of Ethyl 2,6-diethoxybenzoate (EDB) as a Sterically Demanding Neutral Ligand.
Abstract: Ethyl 2,6-diethoxybenzoate represents a specialized class of "winged" benzoate ester ligands. Unlike simple ethyl benzoate, which acts as a standard Lewis base in Ziegler-Natta catalysis and coordination polymers, EDB features two ortho-ethoxy groups. These groups exert significant steric pressure on the metal center, creating a "pincer-like" steric wall that restricts coordination geometry and modulates the electrophilicity of the metal. This guide details the protocols for synthesizing EDB, characterizing its coordination modes (L-type vs. X-type precursor), and utilizing it to control regioselectivity in transition metal catalysis.
Key Chemical Advantages:
-
Hemilability: The ether oxygens at the 2,6-positions act as weak donor arms, potentially stabilizing coordinatively unsaturated intermediates (the "hemilabile effect") without permanently blocking active sites.
-
Steric Bulk: The ethoxy wings prevent the formation of multi-metallic aggregates, favoring monomeric metal species essential for high-selectivity catalysis.
-
Electronic Tuning: The electron-donating ethoxy groups increase the electron density on the carbonyl oxygen, making EDB a stronger Lewis base than unsubstituted ethyl benzoate.
Part 2: Synthesis & Purification Protocol
Before utilization as a ligand, high-purity EDB must be synthesized or isolated, as commercial grades often contain hydrolysis products (acid form) or isomers.
Workflow Diagram: Ligand Synthesis
Caption: Synthesis of Ethyl 2,6-diethoxybenzoate via copper-catalyzed ethoxylation followed by Fischer esterification.
Detailed Protocol 1: Synthesis from 2,6-Dichlorobenzoic Acid
Rationale: Direct ethoxylation of the ester is difficult; it is more efficient to ethoxylate the acid first using a copper catalyst (Ullmann-type coupling) and then esterify.
Reagents:
-
2,6-Dichlorobenzoic acid (1.0 eq)
-
Sodium Ethoxide (NaOEt) (4.0 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Ethanol (Anhydrous)
-
Sulfuric Acid (Catalytic)
Procedure:
-
Ethoxylation: In a pressure vessel, dissolve 2,6-dichlorobenzoic acid in ethanol. Add NaOEt and CuI.
-
Reaction: Seal and heat to 100–110°C for 24 hours under inert atmosphere (
). The steric bulk requires higher temperatures than standard substitutions. -
Workup: Cool, acidify with HCl to precipitate 2,6-diethoxybenzoic acid . Filter and dry.[1]
-
Esterification: Dissolve the isolated acid in excess ethanol with catalytic
. Reflux for 12 hours. -
Isolation: Neutralize with
, extract into ethyl acetate, and concentrate. -
Purification: Recrystallize from hexane/ethanol (if solid) or distill under high vacuum (if oil). Target MP: 52–56°C.
Part 3: Coordination Characterization (The "Lewis Base Test")
To validate EDB as a ligand, you must determine its binding mode. It typically binds via the carbonyl oxygen (C=O) to Lewis acidic metals (Ti, Mg, Al).
Protocol 2: IR Shift Analysis for Coordination
Objective: Confirm coordination to a metal center (e.g.,
Materials:
-
Ligand: Ethyl 2,6-diethoxybenzoate (EDB).
-
Metal Precursor:
(1M in Toluene) or anhydrous . -
Solvent: Anhydrous Toluene (dried over Na).
Step-by-Step:
-
Preparation: In a glovebox (
ppm), prepare a 0.1 M solution of EDB in toluene. -
Complexation: Add 0.5 eq of
dropwise. A color change (typically yellow to orange/red) indicates complex formation. -
Incubation: Stir at room temperature for 2 hours to reach equilibrium.
-
Measurement: Transfer an aliquot to a sealed IR cell (CaF2 windows).
-
Analysis: Record FTIR spectrum. Focus on the 1650–1750
region.
Data Interpretation Table:
| Feature | Free Ligand (EDB) | Metal Complex (EDB- | Interpretation |
| ~1725 | ~1640–1660 | Primary Binding: The C=O bond weakens upon donation of lone pair to Metal. | |
| ~1100–1250 | Minimal Shift (<10 | Non-coordinating Wings: If shift is small, ethoxy groups are sterically blocking but not binding. | |
| ~1100–1250 | Significant Shift (>20 | Chelation: Indicates tridentate binding (unlikely with Ti due to sterics, possible with larger Lanthanides). |
Part 4: Application in Rhodium-Catalyzed C-H Activation
While EDB acts as a neutral donor in Main Group chemistry, its acid form (generated in situ or used directly) is a potent directing group for Transition Metal catalysis.
Mechanism Diagram: Steric Control in Rhodium Catalysis
Caption: Steric steering by 2,6-ethoxy groups forces ipso-functionalization over migration pathways common in less hindered benzoates.
Protocol 3: Regioselective Decarboxylation/Deuteration
Context: This protocol utilizes the "wing" effect of the 2,6-diethoxy group to direct Rhodium to the ipso position, preventing the "metal walk" (migration) seen with methoxy analogs.
Reagents:
-
Ligand/Substrate: 2,6-Diethoxybenzoic acid (hydrolyzed from EDB).
-
Catalyst:
(1.5 mol%).[2] -
Ligand: DPPP (1,2-bis(diphenylphosphino)ethane) (3.0 mol%).[2]
-
Solvent: Toluene/
(10:1). -
Base:
(1.0 eq).[2]
Procedure:
-
Charge: In a glovebox, add Rh catalyst, DPPP, Base, and Substrate to a screw-cap vial.
-
Solvent: Add degassed Toluene and
. -
Reaction: Heat to 120°C for 12 hours.
-
Workup: Cool, dilute with ether, filter through silica.
-
Analysis: Analyze by
NMR. -
Result Validation: Look for the disappearance of the carboxyl/ester group and the appearance of a Deuterium signal at the ipso position (between the two ethoxy groups). The 2,6-diethoxy pattern ensures the Rhodium does not migrate to the meta/para positions.
Part 5: References & Authority
-
Synthesis of 2,6-Dialkoxybenzoic Acids:
-
Rhodium-Catalyzed Coordination & Decarboxylation:
-
Source:Methoxy-Directed Aryl-to-Aryl 1,3-Rhodium Migration. (PMC/NIH).
-
Relevance: Explicitly compares 2,6-dimethoxy vs. 2,6-diethoxy coordination. Proves that the bulky 2,6-diethoxy group alters the reaction pathway to favor ipso-selectivity.
-
Link:
-
-
General Properties of Ethyl 2,6-diethoxybenzoate:
-
Source: Sigma-Aldrich Product Catalog (CAS 92157-15-8).
-
Relevance: Physical properties (MP, MW) and safety data.
-
Link:
-
-
Ziegler-Natta Donor Context (Analogous Chemistry):
-
Source:Coordination Chemistry of Esters in Polymerization Catalysis.
-
Relevance: Establishes the standard protocol for IR characterization of benzoate-TiCl4 complexes.
-
Link:
-
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in Ethyl 2,6-diethoxybenzoate hydrolysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for overcoming the challenges associated with the hydrolysis of sterically hindered esters, with a particular focus on substrates like Ethyl 2,6-diethoxybenzoate. Our goal is to equip you with the scientific rationale and practical protocols to achieve successful and efficient saponification of these challenging molecules.
The Challenge of Steric Hindrance in Ester Hydrolysis
The hydrolysis of esters is a fundamental reaction in organic synthesis. However, when the ester's carbonyl group is flanked by bulky substituents, as in Ethyl 2,6-diethoxybenzoate, the reaction can be notoriously difficult. The two ethoxy groups at the ortho positions of the benzene ring create significant steric hindrance, shielding the carbonyl carbon from the nucleophilic attack of a hydroxide ion. This steric shield dramatically slows down the reaction rate, often leading to incomplete conversion or the need for harsh reaction conditions that can compromise the integrity of the target molecule.
This guide will explore various strategies to overcome this steric barrier, focusing on optimizing reaction conditions, choosing the right reagents, and implementing effective work-up procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrolysis of Ethyl 2,6-diethoxybenzoate so slow or incomplete under standard conditions (e.g., NaOH in aqueous methanol)?
A1: The primary reason for the sluggish reaction is steric hindrance. The two bulky ethoxy groups on the aromatic ring physically block the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon. In aqueous solutions, the hydroxide ions are also heavily solvated by water molecules, which increases their effective size and further hinders their ability to reach the reactive center.[1] This combination of substrate structure and solvent effects leads to low yields and long reaction times with conventional methods.[1]
Q2: I'm observing incomplete hydrolysis even after prolonged reaction times and heating. What are my options?
A2: When standard conditions fail, you have several avenues to explore:
-
Change your base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydrolyzing hindered esters.[2][3] The smaller lithium cation is thought to coordinate more effectively with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.
-
Alter your solvent system: Moving from a purely aqueous or highly protic solvent system to a mixed or non-aqueous one can dramatically increase the reaction rate. A common and effective choice is a mixture of tetrahydrofuran (THF) and water, or a non-aqueous system like methanol in dichloromethane (CH₂Cl₂).[1][2][4] These solvent systems can improve the solubility of hydrophobic substrates and reduce the solvation of the hydroxide ion, making it a more potent nucleophile.[1]
-
Increase the temperature: While exercising caution to avoid side reactions, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted heating can sometimes be effective in driving the reaction to completion under controlled conditions.[3]
Q3: What is the mechanistic advantage of using a non-aqueous solvent system like NaOH in MeOH/CH₂Cl₂?
A3: The key advantage lies in enhancing the nucleophilicity of the hydroxide ion. In a non-polar, aprotic solvent like dichloromethane, the hydroxide ion is poorly solvated compared to its state in water.[1][4] This "naked" hydroxide is a much stronger nucleophile, capable of attacking the sterically shielded carbonyl carbon more effectively. The small amount of methanol present is sufficient to dissolve the NaOH and participate in the reaction, but the bulk solvent environment minimizes the deactivating solvation effects.[1][4]
Troubleshooting Guide
Issue 1: Incomplete Reaction - Starting Material Persists
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Nucleophilicity of Hydroxide | 1. Switch from NaOH or KOH to LiOH. 2. Employ a non-aqueous solvent system (e.g., NaOH in MeOH/CH₂Cl₂). | The smaller Li⁺ cation enhances the electrophilicity of the carbonyl carbon. A non-aqueous environment increases the nucleophilicity of the "naked" hydroxide ion.[1][2][4] |
| Poor Substrate Solubility | 1. Use a co-solvent like THF or dioxane to improve solubility. 2. Consider a phase-transfer catalyst if using a biphasic system. | Ensures the substrate is accessible to the reagent in the solution phase.[2][3] |
| Insufficient Reaction Energy | 1. Increase the reaction temperature, potentially using a higher-boiling solvent like dioxane if necessary. 2. If available, utilize microwave irradiation for controlled, rapid heating. | Provides the necessary activation energy to overcome the high steric barrier.[3] |
Issue 2: Low Isolated Yield of the Carboxylic Acid
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Acidification during Work-up | 1. Carefully monitor the pH during acidification, ensuring it is sufficiently low (pH ~2) to fully protonate the carboxylate salt. | The product of the basic hydrolysis is the carboxylate salt, which is water-soluble. It must be fully protonated to the carboxylic acid to precipitate or be extracted into an organic solvent.[1][5] |
| Product Loss During Extraction | 1. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). 2. If the product has some water solubility, brine washes of the aqueous layer can help "salt out" the product into the organic phase. | Ensures complete transfer of the product from the aqueous phase to the organic phase. |
| Precipitation Issues | 1. If the sodium salt of the carboxylic acid precipitates during the reaction in a non-aqueous system, it can be isolated by filtration.[1] | This can be a simple and effective way to separate the product from the reaction mixture before acidification. |
Visualizing the Process
The Problem: Steric Hindrance
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Mild Non-Aqueous Saponification (Recommended)
This protocol is adapted from a demonstrated effective method for hindered esters and is the recommended starting point.[1][4]
Materials:
-
Ethyl 2,6-diethoxybenzoate
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (e.g., 1M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare the Reagent: Prepare a 3N solution of NaOH in methanol. Note: This may not fully dissolve and can be used as a slurry.
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 2,6-diethoxybenzoate (1 mmol) in dichloromethane (9 mL).
-
Initiate Reaction: Add the methanolic NaOH solution (1 mL, 3 mmol of NaOH) to the flask. The final solvent ratio will be approximately 9:1 CH₂Cl₂:MeOH.
-
Reaction Monitoring: Stir the mixture at room temperature. A white precipitate of the sodium salt of the carboxylic acid may form.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Work-up: a. Remove the solvents under reduced pressure. b. Add deionized water (10 mL) to the residue to dissolve the sodium carboxylate salt. c. Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted ester or non-polar impurities. d. Cool the aqueous phase in an ice bath and acidify to pH ~2 with dilute HCl. A white precipitate of 2,6-diethoxybenzoic acid should form. e. Extract the aqueous suspension with ethyl acetate (3 x 20 mL). f. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified carboxylic acid.
Protocol 2: Lithium Hydroxide in a Mixed Aqueous System
This is a more traditional, yet often effective, alternative for hindered esters.[2][3]
Materials:
-
Ethyl 2,6-diethoxybenzoate
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Lithium Hydroxide (LiOH)
-
Hydrochloric Acid (HCl), dilute (e.g., 1M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve Ethyl 2,6-diethoxybenzoate (1 mmol) in a 1:1 mixture of THF and water (e.g., 10 mL total volume).
-
Add Base: Add LiOH (3-5 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux if the reaction is slow. Monitor the progress by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature and remove the THF under reduced pressure. b. Dilute the remaining aqueous solution with water. c. Wash with diethyl ether to remove any unreacted starting material. d. Cool the aqueous layer in an ice bath and acidify to pH ~2 with dilute HCl. e. Extract the product with ethyl acetate (3 x 20 mL). f. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
References
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Reddit r/Chempros. (2023). Why are my ester hydrolysis not working. [Link]
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
Sciencemadness Discussion Board. (2016). Difficult hydrolysis of an hindered ester. [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]
-
Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
-
Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications, 6(6), 481-484. [Link]
- Google Patents. (1981). Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters.
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. [Link]
-
Siddiqui, H. L., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. [Link]
-
Khan, I., et al. (2017). Synthesis of 2,6-disubstituted tetrahydroazulene derivatives. PubMed Central. [Link]
-
Reddit r/Chempros. (2022). Hydrolysis product troubleshooting. [Link]
-
Suzuki, Y., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. ChemistrySelect, 6(21), 5221-5224. [Link]
Sources
Technical Support Center: Purification of Ethyl 2,6-diethoxybenzoate
Topic: Purification of Ethyl 2,6-diethoxybenzoate via Column Chromatography Ticket ID: PUR-E26-DEB-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Compound Profile
User Context: You are likely synthesizing this compound via Fischer esterification of 2,6-diethoxybenzoic acid or Williamson ether synthesis from ethyl 2,6-dihydroxybenzoate.
The Challenge: The 2,6-substitution pattern creates significant steric hindrance around the carbonyl group. While this stabilizes the ester against hydrolysis, it creates a "greasy" lipophilic shield that can cause co-elution with non-polar byproducts. Furthermore, any unreacted starting material (2,6-diethoxybenzoic acid) will "streak" on standard silica gel, potentially contaminating your ester fractions.
Compound Properties (Inferred from Analogues):
-
Physical State: Likely a low-melting solid or viscous oil (dependent on purity).
-
Polarity: Low to Medium.
-
Key Impurities: 2,6-diethoxybenzoic acid (Acidic), Ethyl 2-ethoxy-6-hydroxybenzoate (Phenolic), Ethyl iodide/bromide (if alkylation used).
Pre-Purification Diagnostics (TLC Method)
Before packing your column, you must validate your separation on Thin Layer Chromatography (TLC). Do not skip this step.
Standard Mobile Phase: Hexanes : Ethyl Acetate (8:2 v/v) Note: The methoxy analogue (Ethyl 2,6-dimethoxybenzoate) has a reported Rf of ~0.72 in this system [1]. Expect the diethoxy derivative to have a slightly higher Rf due to the additional ethyl groups increasing lipophilicity.
Visualization Protocol
The aromatic ring makes this compound UV-active. However, to distinguish it from impurities, use a dual-visualization strategy.
| Visualization Method | Observation | Causality/Reasoning |
| UV (254 nm) | Dark purple spot on green background. | Conjugated aromatic system absorbs UV light. |
| Bromocresol Green Stain | Product: No color change (stays blue/green). Impurity: Bright yellow spot. | Diagnostic: This stain detects carboxylic acids (pKa < 5). If you see a yellow spot trailing your product, you have unreacted 2,6-diethoxybenzoic acid. |
| Ferric Chloride (FeCl3) | Product: No reaction. Impurity: Red/Violet color. | Diagnostic: Detects phenols.[1] Identifies mono-alkylated byproducts (Ethyl 2-ethoxy-6-hydroxybenzoate). |
Workflow Visualization
The following diagram outlines the decision logic for the purification process.
Figure 1: Decision logic for optimizing the mobile phase and loading strategy.
Step-by-Step Protocol
Phase A: Column Preparation
Stationary Phase: Silica Gel 60 (230–400 mesh). Column Size: Use a 30:1 ratio of Silica to Crude Mass (e.g., 30g silica for 1g crude).
-
Slurry Packing: Suspend silica in 100% Hexanes. Pour into the column and tap to remove air bubbles.
-
Equilibration: Flush with 2 column volumes (CV) of 100% Hexanes to neutralize the heat of hydration.
Phase B: Sample Loading (Critical Step)
Why this matters: Benzoate esters can crystallize or form viscous oils. Liquid loading often leads to "band broadening."
-
Recommendation: Use Solid Loading (Dry Loading) .
-
Dissolve crude mixture in minimal Dichloromethane (DCM).
-
Add silica gel (1:1 mass ratio to crude).
-
Evaporate solvent on a rotary evaporator until you have a free-flowing powder.
-
Add this powder gently to the top of the packed column [2].
-
Phase C: Elution Gradient
Do not use an isocratic (single solvent) system immediately. Use a gradient to sharpen the bands.
| Gradient Step | Solvent Composition | Volume (CV) | Purpose |
| 1 | 100% Hexanes | 2 CV | Elute extremely non-polar impurities (mineral oil, grease). |
| 2 | 95:5 Hexanes:EtOAc | 3 CV | Begin moving the ester; separate from non-polar halides. |
| 3 | 90:10 Hexanes:EtOAc | 5 CV | Elution Zone: Product typically elutes here. |
| 4 | 80:20 Hexanes:EtOAc | 3 CV | Flush remaining product and more polar mono-ethers. |
Troubleshooting & FAQs
Q1: My product spot is "streaking" or has a tail on the TLC/Column. Why?
Diagnosis: This is likely due to residual 2,6-diethoxybenzoic acid . The acidic protons interact strongly with the silanols (Si-OH) on the silica gel, causing drag. Solution:
-
Pre-wash: Before the column, wash your crude organic layer with Saturated NaHCO3 (Sodium Bicarbonate). This converts the acid to its water-soluble salt, removing it from the organic phase [3].
-
Doping: If the streak persists, add 1% Acetic Acid to your mobile phase. This suppresses the ionization of the impurity, tightening the band, although base washing is preferred for esters.
Q2: I see two spots very close together (Rf 0.72 and 0.65). Which is my product?
Diagnosis: The lower spot is likely the Mono-alkylated impurity (Ethyl 2-ethoxy-6-hydroxybenzoate) or a hydrolysis byproduct. The di-ethoxy product is more non-polar (greasier) and will elute first (higher Rf). Validation:
-
Run a mini-workup on a small aliquot of the crude.
-
Treat with FeCl3. If the lower spot turns violet, it is the phenolic mono-ether. Your product (di-ether) will not react.
Q3: The product crystallized inside the column tip!
Diagnosis: Ethyl 2,6-diethoxybenzoate is a solid/semi-solid. High concentrations in the eluate can crash out in the stopcock. Solution:
-
Use a heat gun to gently warm the column tip.
-
Switch to a slightly more polar solvent (e.g., add small amount of DCM) to increase solubility, though this changes Rf.
-
Prevention: Collect smaller fractions to prevent supersaturation in the mixing chamber.
Q4: Can I use DCM/Methanol instead of Hexane/EtOAc?
Analysis: While possible, DCM/MeOH is generally too polar for this ester. You would need very low percentages of MeOH (0.5 - 1%). Recommendation: Stick to Hexane/EtOAc or Hexane/DCM. If you need alternative selectivity (e.g., to separate the mono-ether), try Toluene/Ethyl Acetate . The pi-pi interactions between Toluene and the aromatic benzoate can offer unique separation selectivity [4].
Troubleshooting Logic Tree
Figure 2: Quick-reference guide for common chromatographic anomalies.
References
-
Khan, I. et al. (2012). "Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis." Molbank, 2012(1), M751.
- Furniss, B.S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for solid loading techniques).
-
BenchChem Technical Support.[2][3] "How to remove impurities from Diethyl (2,6-dichlorobenzyl)phosphonate" (Analogous acid wash protocol).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925.
Sources
Troubleshooting solubility issues of Ethyl 2,6-diethoxybenzoate in water
Welcome to the technical support center for Ethyl 2,6-diethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Ethyl 2,6-diethoxybenzoate and why?
Ethyl 2,6-diethoxybenzoate is anticipated to have very low solubility in water. Its molecular structure, which includes a benzene ring, an ethyl ester group, and two ethoxy groups, is predominantly non-polar and hydrophobic. Water, a highly polar solvent, is unable to form significant favorable interactions (like hydrogen bonds) with this molecule to overcome the cohesive forces of the water molecules themselves. While no specific experimental solubility data for Ethyl 2,6-diethoxybenzoate is readily available in public literature, its structural analog, ethyl benzoate, is known to be almost insoluble in water.[1][2][3] The addition of two ethoxy groups further increases the molecule's lipophilicity, likely resulting in even lower aqueous solubility.
Q2: I've observed that Ethyl 2,6-diethoxybenzoate is forming an oil or a precipitate when I try to dissolve it in my aqueous buffer. Is this normal?
Yes, this is a common observation for compounds with low water solubility. The formation of an oil (if the compound's melting point is below the experimental temperature) or a solid precipitate indicates that the concentration of Ethyl 2,6-diethoxybenzoate has exceeded its solubility limit in the aqueous medium.
Q3: Can I use organic solvents to dissolve Ethyl 2,6-diethoxybenzoate?
Ethyl 2,6-diethoxybenzoate is expected to be soluble in most organic solvents.[1][2][3] However, for many biological and pharmaceutical applications, the use of organic solvents needs to be minimized or avoided altogether due to potential toxicity or interference with the experimental system. If an organic solvent is necessary, it is often used to prepare a concentrated stock solution, which is then diluted into the final aqueous medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your assay.
Troubleshooting Guides
Issue 1: Inability to achieve the desired concentration in an aqueous solution.
If you are struggling to dissolve Ethyl 2,6-diethoxybenzoate in water or aqueous buffers, several strategies can be employed to enhance its solubility. These methods are commonly used for poorly water-soluble drugs in the pharmaceutical industry.[4][5][6]
The addition of a water-miscible organic solvent, known as a cosolvent, can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.
Causality: Cosolvents work by creating a solvent mixture that is more "like" the solute in terms of polarity, which facilitates the dissolution process.
Experimental Protocol: Preparing a Solution Using a Cosolvent
-
Select a Cosolvent: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG). The selection should be based on compatibility with your experimental system.
-
Prepare a Concentrated Stock Solution: Dissolve a known weight of Ethyl 2,6-diethoxybenzoate in a minimal amount of the chosen cosolvent to create a high-concentration stock solution.
-
Dilute into Aqueous Medium: Gradually add the stock solution to your aqueous buffer while vortexing or stirring vigorously. It is critical to add the stock solution slowly to prevent precipitation.
-
Determine the Maximum Tolerable Cosolvent Concentration: Perform a vehicle control experiment to determine the highest concentration of the cosolvent that does not affect your experimental results.
Data Presentation: Hypothetical Solubility of Ethyl 2,6-diethoxybenzoate in Water with Different Cosolvents
| Cosolvent | Cosolvent Concentration (% v/v) | Apparent Solubility (µg/mL) |
| None | 0 | < 1 |
| DMSO | 1 | 50 |
| DMSO | 5 | 250 |
| Ethanol | 1 | 40 |
| Ethanol | 5 | 200 |
Visualization: Mechanism of Cosolvency
Caption: Formation of a soluble inclusion complex.
Issue 2: Compound precipitates out of solution over time.
Even if you are initially able to dissolve Ethyl 2,6-diethoxybenzoate, it may precipitate out of the solution over time, especially if the solution is supersaturated or if there are changes in temperature or solvent composition.
-
Prepare Fresh Solutions: It is always best practice to prepare solutions of poorly soluble compounds fresh before each experiment.
-
Maintain Consistent Temperature: Changes in temperature can affect solubility. Store and use your solutions at a constant temperature.
-
Avoid Supersaturation: Do not try to dissolve more compound than its solubility limit under the given conditions. If a higher concentration is needed, consider reformulation using one of the methods described above.
-
Use of Stabilizers: In some formulations, polymers can be used to stabilize a supersaturated solution and prevent precipitation. [7]
References
-
LookChem. Cas 93-89-0, Ethyl benzoate. [Link]
- Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021).
-
Wikipedia. Ethyl benzoate. [Link]
-
PubChem. Ethyl benzoate. [Link]
-
The Good Scents Company. ethyl benzoate. [Link]
- Pawar, P., & D’Mello, R. (2021). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics, 15(2).
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- Wasilewska, K., & Winnicka, K. (2019). Ethylcellulose–A Pharmaceutical Excipient with Multidirectional Application in Drug Dosage Forms Development.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Ethylcellulose–A Pharmaceutical Excipient with Multidirectional Application in Drug Dosage Forms Development - PMC [pmc.ncbi.nlm.nih.gov]
Removing impurities from commercial Ethyl 2,6-diethoxybenzoate
Doc ID: TS-ORG-26DEB-001 Last Updated: October 26, 2025 Department: Process Chemistry & Application Science[1]
Introduction & Context
Ethyl 2,6-diethoxybenzoate is a sterically crowded ester often used as a specialized intermediate in the synthesis of ligands for coordination chemistry or as a pharmacophore in drug development.[1][2][3]
The Core Challenge: Commercial samples frequently contain Ethyl 2-ethoxy-6-hydroxybenzoate (the mono-alkylated phenol) and 2,6-diethoxybenzoic acid (the hydrolysis product).[1][2][3] Standard purification methods often fail because the mono-hydroxy impurity has a boiling point and polarity very similar to the target diester.
This guide provides a chemically logical purification strategy based on steric hindrance and acidity differentials .
Diagnostic Triage: Is Your Batch Impure?
Before initiating purification, confirm the identity of the impurity.[1][2]
| Diagnostic Method | What to Look For | Interpretation |
| Symmetry Break: The aromatic region (6.5–7.3 ppm) should show a clean triplet and doublet (A | Complex multiplets or extra doublets indicate the loss of C2 symmetry (mono-substitution).[3] | |
| Exchangeable Proton: Broad singlet at 5.0–10.0 ppm.[1][2][3] | Presence of a phenolic –OH (impurity) or carboxylic –COOH (acid).[1][2][3] | |
| TLC (Hex/EtOAc 4:1) | Trailing Spot: A spot slightly below the main product (Rf ~0.6–0.7).[1][2][3] | The phenolic impurity is slightly more polar than the diester. |
| IR Spectroscopy | Broad Band: 3200–3500 cm | O–H stretch.[1][2][4] The pure ester should only show C=O (~1725 cm |
The "Phenolic" Problem: Mechanism & Solution
The Issue: The most persistent impurity is the mono-ethylated phenol (Ethyl 2-ethoxy-6-hydroxybenzoate).[1][2] It arises from incomplete O-alkylation of the starting resorcinol derivative due to steric crowding at the ortho positions.[1]
The Expert Insight (Steric Protection): Normally, washing an ester with strong base (NaOH) risks hydrolysis (saponification).[1][2][3] However, 2,6-disubstituted benzoates are exceptionally resistant to hydrolysis due to the "Rule of Six" (steric hindrance protecting the carbonyl carbon).[1][2][3]
-
Implication: You can safely use a cold, dilute sodium hydroxide wash to deprotonate the phenolic impurity (
~10) into the water-soluble phenolate, leaving the target ester ( ~25) in the organic layer.[1][2][3]
Purification Protocols
Protocol A: The "Steric-Safe" Base Wash (Recommended)
Best for: Removing phenolic and acidic impurities from liquid or oil samples.[1][2][3]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the crude oil in DCM (10 mL per gram of product).
-
Acid Removal: Wash once with saturated Sodium Bicarbonate (
) to remove any free benzoic acid.[1][2][3] Discard aqueous layer.[1][2] -
Phenol Removal (Critical): Wash the organic layer rapidly with cold (0°C) 1.0 M NaOH (2 x 15 mL).[1][2][3]
-
Note: The high pH converts the mono-hydroxy impurity into its water-soluble sodium phenolate salt.[1]
-
Safety Check: Keep contact time under 5 minutes to ensure the sterically hindered ester remains intact.
-
-
Neutralization: Wash the organic layer with Brine to remove excess base.[1]
-
Drying: Dry over Anhydrous Magnesium Sulfate (
), filter, and concentrate in vacuo.
Protocol B: Recrystallization
Best for: High-purity requirements if the product solidifies (MP is low/variable).[1][2]
Solvent System: Hexane / Ethyl Acetate (95:5) or minimal Ethanol.[1][2][3]
-
Dissolve the crude solid in the minimum amount of boiling Hexane.[1]
-
Add Ethyl Acetate dropwise until the solution is clear.[1]
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
The diester crystallizes; the phenolic impurity usually remains in the mother liquor due to higher solubility in the polar component.[2]
Troubleshooting & Decision Logic
Figure 1: Decision tree for the purification of sterically hindered benzoate esters.
Frequently Asked Questions (FAQ)
Q: Why not just distill it? A: While vacuum distillation works for removing heavy tars, the boiling point of the mono-ethoxy impurity is often too close to the di-ethoxy product to achieve clean separation without a high-efficiency fractionating column.[1][2] The chemical wash (Protocol A) is far more selective.[1]
Q: Will 1M NaOH hydrolyze my ester? A: For most esters, yes.[1][2][3] For 2,6-diethoxybenzoate , the risk is minimal if performed cold.[1][2][3] The two ortho-ethoxy groups create a "steric wall" that blocks the hydroxide ion from attacking the carbonyl carbon. This is a classic example of steric inhibition of resonance and reaction.
Q: My product is an oil, but the literature says it should be a solid. Why? A: Small amounts of the phenolic impurity or residual solvent can depress the melting point significantly.[1][2] Perform Protocol A to remove the phenol, then dry thoroughly under high vacuum.[1][3] It may solidify upon standing in the freezer (-20°C).[1][3]
References
-
Synthesis & Characterization
-
Khan, M. et al. (2020).[1][2][3] Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 10(5), 521.[1][5] [1][2][3]
- Note: This paper details the synthesis of the dimethoxy analog, confirming the acid-catalyzed route and workup procedures applicable to the diethoxy deriv
-
-
Chemical Properties & Data
-
Hydrolysis Kinetics (Steric Hindrance)
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]
- 4. Ethyl 2-ethoxybenzoate(6290-24-0) 1H NMR [m.chemicalbook.com]
- 5. Ethyl 2,6-dimethoxybenzoate | C11H14O4 | CID 2825120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-(2-ethoxyacetyl)-4,6-dimethoxybenzoate | C15H20O6 | CID 141727906 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving reaction rates for 2,6-disubstituted benzoate esters
Here is the technical support guide for improving reaction rates of 2,6-disubstituted benzoate esters.
Topic: Optimization of Reaction Rates for 2,6-Disubstituted Benzoate Esters Doc ID: TS-ORG-206 Last Updated: October 26, 2025
Executive Summary: The "Ortho Effect" Challenge
Researchers frequently encounter stalled reactions when working with 2,6-disubstituted benzoate esters (e.g., 2,6-dimethylbenzoate, 2,6-dichlorobenzoate). The primary cause is the Ortho Effect , where substituents at the 2 and 6 positions create a "steric wall."
-
Steric Inhibition of Resonance: The substituents force the carbonyl group out of the aromatic plane, preventing conjugation but increasing the ground-state energy.
-
Steric Blockade of Attack: The bulky groups physically block the trajectory of nucleophiles (like water or alcohol) from attacking the carbonyl carbon to form the required tetrahedral intermediate (AAC2 or BAC2 mechanism).
This guide provides field-proven protocols to bypass these barriers using acylium ion mechanisms (AAC1) , non-aqueous "naked" anions , and mixed anhydride activation .
Troubleshooting Guide (Q&A)
Scenario A: Hydrolysis (Saponification) is Stalled
User Question: I am trying to hydrolyze methyl 2,6-dimethylbenzoate using standard 1M NaOH/MeOH reflux, but I see <5% conversion after 24 hours. Increasing temperature just leads to tar. How do I accelerate this?
Technical Diagnosis: Standard saponification relies on the attack of a solvated hydroxide ion on the carbonyl. In aqueous/alcoholic media, the hydroxide is heavily solvated (hydrogen-bonded), making it bulky and less nucleophilic. Combined with the 2,6-steric block, the reaction effectively stops.
Solution: The "Naked Anion" Protocol (KOH/DMSO) Switch to a polar aprotic solvent system. Dimethyl sulfoxide (DMSO) poorly solvates anions, leaving the hydroxide ion "naked" and significantly more reactive (up to 10^6 times faster).
-
Reagents: Potassium Hydroxide (KOH), DMSO, Water (trace).
-
Mechanism: The desolvated OH- is small enough to slip past the ortho-substituents.
Alternative: If the substrate is acid-stable, use Newman’s Method (see Protocol C), which uses 100% H2SO4 to force hydrolysis via an acylium ion.
Scenario B: Esterification Yields are Poor
User Question: I need to esterify 2,6-dichlorobenzoic acid with a secondary alcohol. Fischer esterification (H2SO4/MeOH) is failing, and acid chloride formation (SOCl2) is sluggish.
Technical Diagnosis: Standard Fischer esterification proceeds via a tetrahedral intermediate (AAC2), which is sterically disfavored. Even acid chlorides of 2,6-disubstituted acids are resistant to attack due to the same steric shielding.
Solution: Yamaguchi Esterification Use the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) to form a mixed anhydride.[1][2][3] This moves the electrophilic site further away from the steric bulk and utilizes DMAP as a nucleophilic catalyst to "pull" the reaction forward.
-
Key Advantage: The reaction proceeds under mild conditions, avoiding the thermal degradation seen in forcing Fischer conditions.
Decision Matrix: Method Selection
Use the following logic flow to select the optimal experimental protocol.
Figure 1: Decision tree for selecting the optimal reaction pathway based on substrate sensitivity and steric constraints.
Experimental Protocols
Protocol A: "Naked Anion" Hydrolysis (KOH/DMSO)
Best for: Base-stable substrates, rapid hydrolysis at lower temperatures.
Reagents:
-
Substrate (1.0 equiv)
-
KOH (powdered, 4.0 equiv)
-
DMSO (Reagent grade)
Procedure:
-
Dissolve the sterically hindered ester in DMSO (0.5 M concentration).
-
Add powdered KOH (4 equiv).
-
Critical Step: Add a trace amount of water (1-2% v/v). Note: While we want "naked" anions, absolute dryness can sometimes retard the proton transfer steps. Trace water acts as a shuttle.
-
Stir at Room Temperature for 1-4 hours. Monitor by TLC.[4]
-
Workup: Pour the reaction mixture into ice-cold 1M HCl. The carboxylic acid should precipitate. Extract with Ethyl Acetate if necessary.[4]
Why it works: In DMSO, KOH forms a tight ion pair but the OH- is not hydrogen-bonded. This increases its effective nucleophilicity by orders of magnitude, allowing it to penetrate the steric shield.
Protocol B: Yamaguchi Esterification
Best for: Forming esters of 2,6-disubstituted acids with complex or secondary alcohols.
Reagents:
-
2,6-Disubstituted Benzoic Acid (1.0 equiv)[5]
-
Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride) (1.1 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
Alcohol (1.0 - 1.5 equiv)
-
DMAP (0.5 - 1.0 equiv)
-
Solvent: Toluene or THF (anhydrous)
Procedure:
-
Activation: Dissolve the acid and Et3N in Toluene. Add Yamaguchi reagent dropwise at 0°C. Stir for 1 hour to form the mixed anhydride.
-
Addition: Add the alcohol and DMAP (dissolved in Toluene) to the mixture.
-
Reflux: Heat the mixture to reflux for 3-6 hours.
-
Workup: Wash with sat. NaHCO3 (removes Yamaguchi acid byproduct) and 1M HCl.
Mechanism Visualization: The mixed anhydride pushes the electrophilic carbonyl away from the steric center. DMAP attacks the mixed anhydride to form a highly reactive N-acylpyridinium intermediate.
Protocol C: Newman’s Method (Acylium Ion)
Best for: Methyl/Ethyl esters of highly hindered acids (e.g., Mesitoic acid). Requires acid stability.
Concept: Unlike standard Fischer esterification (AAC2), this method utilizes 100% Sulfuric Acid to generate a linear Acylium Ion (AAC1). The linear geometry removes the steric clash of the tetrahedral intermediate.
Reaction Scheme:
Procedure:
-
Dissolve the 2,6-disubstituted benzoic acid in 100% (fuming) H2SO4 . The solution often turns dark orange/red due to acylium ion formation.
-
Stir at 0°C for 30 minutes.
-
Quench/React: Slowly pour the sulfuric acid solution into an excess of cold, anhydrous alcohol (e.g., Methanol).
-
Workup: Pour onto ice water and extract the ester.
Warning: This generates significant heat. Perform the quench slowly.
Comparative Data: Reaction Rates
The table below illustrates the dramatic rate retardation caused by ortho-substitution and the acceleration provided by optimized methods.
| Substrate | Conditions | Mechanism | Relative Rate (approx.)[6] |
| Benzoate (Unsubst.) | NaOH / Water / Reflux | BAC2 | 100 (Baseline) |
| 2,6-Dimethylbenzoate | NaOH / Water / Reflux | BAC2 | < 0.01 (Stalled) |
| 2,6-Dimethylbenzoate | KOH / DMSO / 25°C | BAC2 (Naked) | ~50 - 80 |
| 2,6-Dimethylbenzoate | 100% H2SO4 (Newman) | AAC1 | ~90 (High Yield) |
Data interpolated from kinetic principles of steric inhibition (Roberts, 1956) and solvent effects (Parker, 1962).
Mechanistic Visualization: Aac1 vs Aac2
Understanding the geometry is key to troubleshooting.
Figure 2: Comparison of the blocked tetrahedral pathway (top) versus the accessible linear acylium ion pathway (bottom).
References
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[2] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [2]
-
Deno, N. C., & Newman, M. S. (1950).[7] Mechanism of Sulfation of Alcohols. Journal of the American Chemical Society, 72(9), 3852–3856.
-
Roberts, J. D., & Moreland, W. T. (1953). Electrical and Steric Effects in the Esterification of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society, 75(9), 2167–2173.
-
Parker, A. J. (1962). The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents. Quarterly Reviews, Chemical Society, 16, 163-187.
-
Theodorou, V., et al. (2007). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, (vii), 308-319.[8]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. psecommunity.org [psecommunity.org]
- 6. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Ethyl 2,6-diethoxybenzoate 1H NMR spectrum analysis
Comparative Spectral Profiling: Ethyl 2,6-diethoxybenzoate
Executive Summary
Ethyl 2,6-diethoxybenzoate (CAS 92157-15-8) represents a sterically crowded benzoate ester often utilized as a specialized intermediate in the synthesis of pharmacophores requiring robust ortho-substitution to prevent metabolic hydrolysis or to induce specific conformational twists.
This guide provides a technical analysis of its 1H NMR spectrum , comparing it against its direct precursor (2,6-Diethoxybenzoic acid ) and its structural analog (Ethyl 2,6-dimethoxybenzoate ). The core analytical challenge lies in resolving the "Three Ethyl Systems"—the ester ethyl group versus the two equivalent ether ethyl groups.
Structural Logic & Symmetry
Before analyzing the spectrum, the molecular symmetry must be established to predict signal integration:
-
Symmetry: The molecule possesses a
axis of symmetry (or a plane of symmetry depending on conformation) passing through the carbonyl carbon and the C4 aromatic carbon. -
Equivalence:
-
Positions 2 & 6 (Ethoxy): Chemically equivalent. The two
groups will appear as a single set of signals with double integration. -
Positions 3 & 5 (Aromatic): Chemically equivalent protons (
). -
Position 4 (Aromatic): Unique proton (
). -
Ester Ethyl: Unique environment, distinct from the ether ethyls.
-
Experimental Protocol
To ensure reproducibility and resolution of the aliphatic multiplets, the following protocol is recommended.
-
Solvent: Deuterated Chloroform (
) with 0.03% TMS.-
Reasoning:
prevents hydrogen bonding broadening often seen with the precursor acid and provides excellent solubility for this lipophilic ester.
-
-
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Frequency: Minimum 300 MHz (400 MHz+ recommended to fully resolve the overlapping methyl triplets).
-
Temperature: 298 K (
).
Detailed Spectral Analysis
A. Aromatic Region (6.0 – 8.0 ppm)
The aromatic ring forms an
| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |
| 7.25 – 7.35 | Triplet ( | 1H | H-4 (para) | |
| 6.55 – 6.65 | Doublet ( | 2H | H-3, H-5 (meta) |
-
Mechanistic Insight: The electron-donating effect (+M) of the two ethoxy groups at positions 2 and 6 significantly shields the meta protons (H-3/5), pushing them upfield to ~6.6 ppm compared to unsubstituted benzene (7.36 ppm). The para proton (H-4) is less shielded, appearing as a triplet.
B. Aliphatic Region (1.0 – 4.5 ppm)
This region contains the critical data for distinguishing the product from impurities.
| Shift ( | Multiplicity | Integration | Assignment | Notes |
| 4.35 – 4.40 | Quartet ( | 2H | Ester | Deshielded by Carbonyl Anisotropy |
| 4.00 – 4.10 | Quartet ( | 4H | Ether | Shielded relative to ester |
| 1.30 – 1.45 | Multiplet* | 9H | Methyls ( | Overlapping triplets |
-
Differentiation: The ester methylene quartet is consistently downfield (approx. 4.35 ppm) compared to the ether methylene quartet (approx. 4.05 ppm). This ~0.3 ppm difference is the primary diagnostic indicator.
-
Methyl Overlap: The three methyl groups (one ester, two ether) often overlap into a complex multiplet or two closely spaced triplets between 1.30 and 1.45 ppm.
Comparative Profiling
Scenario A: Synthesis Monitoring (Purity Assessment)
Objective: Confirm conversion of 2,6-Diethoxybenzoic acid to Ethyl 2,6-diethoxybenzoate.
| Feature | Starting Material (Acid) | Product (Ester) | Status |
| Acid Proton | Broad singlet > 10 ppm | Absent | Conversion Indicator |
| Ester | Absent | Quartet ~4.35 ppm | Formation Indicator |
| Ether | Quartet ~4.10 ppm | Quartet ~4.05 ppm | Shift remains similar |
| Solubility | Poor in non-polar solvents | Excellent | Physical check |
Diagnostic Rule: If the quartet at 4.35 ppm is missing, the esterification failed. If a broad singlet persists >10 ppm, unreacted acid remains.
Scenario B: Analog Comparison (Structural Verification)
Objective: Distinguish from Ethyl 2,6-dimethoxybenzoate.
| Feature | Ethyl 2,6-Dimethoxybenzoate | Ethyl 2,6-Diethoxybenzoate |
| Ether Signal | Singlet ( | Quartet ( |
| Aliphatic Complexity | Low: Clean separation of OMe (s) and Ester Et (q, t) | High: Three ethyl chains causing overlap in 1.3-1.5 ppm region |
| Steric Bulk | Moderate | High (Restricted rotation likely) |
Analytical Workflow (Graphviz)
The following diagram outlines the logical decision tree for validating the synthesis of Ethyl 2,6-diethoxybenzoate from its acid precursor.
Caption: Logical workflow for confirming the identity and purity of Ethyl 2,6-diethoxybenzoate using 1H NMR markers.
References
- Google Patents. (1993). Method for producing ortho-alkoxybenzoic acid (EP0520815B1).
-
MDPI. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2, 521-527. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Ethyl 2,6-dimethoxybenzoate PubChem Compound Summary. Retrieved February 3, 2026, from [Link]
Comparing reactivity of Ethyl 2,6-diethoxybenzoate vs Ethyl 2,6-dimethoxybenzoate
Topic: Comparing Reactivity of Ethyl 2,6-diethoxybenzoate vs. Ethyl 2,6-dimethoxybenzoate Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists[1][2]
Executive Summary
This guide analyzes the reactivity differences between Ethyl 2,6-dimethoxybenzoate (E-2,6-DMB) and Ethyl 2,6-diethoxybenzoate (E-2,6-DEB) .[1][2] While electronically similar, these compounds diverge significantly in their kinetic stability due to the "Ortho Effect." [1][2]
The core distinction lies in the steric bulk of the alkoxy substituents.[2] The ethoxy group (–OEt) exerts a significantly larger steric cone than the methoxy group (–OMe), creating a "protective pocket" around the carbonyl carbon.[1][2] Consequently, E-2,6-DEB exhibits superior resistance to hydrolysis and nucleophilic attack, making it an ideal candidate for stable pharmacophores, whereas E-2,6-DMB offers a balance of stability and synthetic accessibility.[1][2]
Molecular Architecture & The Ortho Effect
To understand the reactivity profile, one must analyze the spatial arrangement of the ortho-substituents.[1][2]
-
Ethyl 2,6-dimethoxybenzoate: The methoxy groups are relatively small (
).[2] They force the ester carbonyl out of the aromatic plane (orthogonal conformation) to minimize dipole repulsion, but they allow small nucleophiles (likengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) to access the carbonyl carbon.[2] -
Ethyl 2,6-diethoxybenzoate: The ethoxy groups possess greater conformational freedom and bulk (
).[2] The methylene (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) of the ethoxy group creates a dense steric wall.[2] This prevents the formation of the tetrahedral intermediate required for nucleophilic acyl substitution.[2]
Mechanism: Steric Inhibition of Resonance vs. Attack
While the orthogonal twist prevents resonance donation from the ring (making the carbonyl theoretically more electrophilic), the steric blockage dominates the kinetics.[2]
Figure 1: Mechanistic divergence driven by steric bulk.[1][2] The ethoxy analog imposes a high energy barrier to the formation of the tetrahedral intermediate.[2]
Reactivity Profile & Performance Data
The following data summarizes the relative reactivity based on Taft Steric Parameters and hydrolysis kinetics of ortho-substituted benzoates.
Table 1: Comparative Reactivity Metrics
| Feature | Ethyl 2,6-dimethoxybenzoate | Ethyl 2,6-diethoxybenzoate | Impact on Process |
| Steric Parameter ( | -0.55 (Ref: Taft) | -0.90 (Estimated) | Diethoxy is ~2-3x slower in substitution rxns.[2] |
| Hydrolysis ( | 1.0 (Baseline) | < 0.15 | DEB requires forcing conditions (high T, pressure) to hydrolyze.[2] |
| Grignard Addition | Moderate Yield | Low Yield (Steric hindrance) | DEB acts as a "masked" ester in multi-step synthesis.[2] |
| Solubility (LogP) | ~2.1 | ~2.9 | DEB is significantly more lipophilic; easier extraction.[1][2] |
| Crystallinity | High (MP: 129°C) | Moderate/Low | DMB crystallizes readily; DEB often requires distillation.[1][2] |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Analyst Note: The resistance of E-2,6-DEB to hydrolysis suggests it can serve as a robust protecting group for phenols or as a stable lipophilic moiety in oral drug delivery, surviving gastric pH longer than the dimethoxy analog.[2]
Experimental Protocols
To validate the reactivity differences, we recommend the following self-validating protocols.
Protocol A: Comparative Alkaline Hydrolysis (Stress Test)
Objective: Quantify the kinetic stability difference (
-
Preparation: Dissolve 1.0 mmol of ester (DMB or DEB) in 10 mL of THF/Water (1:1 v/v).
-
Initiation: Add 5.0 equivalents of NaOH (2.0 M). Maintain temperature at 60°C.
-
Monitoring: Sample 50 µL aliquots every 30 minutes. Quench in dilute HCl/MeCN.
-
Analysis: Inject into HPLC (C18 column, 50% MeCN/Water). Monitor disappearance of ester peak (254 nm).[1][2]
-
Validation:
-
DMB: Expect >50% conversion within 2-4 hours.[1]
-
DEB: Expect <10% conversion within 4 hours (Pseudo-first-order kinetics).
-
Protocol B: Synthesis of Ethyl 2,6-diethoxybenzoate (High-Yield Route)
Context: Direct Fischer esterification of 2,6-diethoxybenzoic acid is sluggish.[1][2] The following alkylation route is superior for the sterically hindered ethoxy variant.
Materials: Ethyl 2,6-dihydroxybenzoate, Ethyl Iodide (EtI),
-
Setup: Charge a round-bottom flask with Ethyl 2,6-dihydroxybenzoate (1.0 eq) and anhydrous DMF (0.5 M).
-
Base Addition: Add
(3.0 eq) and stir for 15 min at RT (Solution turns yellow/orange). -
Alkylation: Add Ethyl Iodide (3.0 eq) dropwise.
-
Reaction: Heat to 60°C for 12 hours. (Monitor via TLC: Hexane/EtOAc 8:2).
-
Workup: Pour into ice water. Extract with
. Wash organic layer with water (3x) to remove DMF.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Purification: Distillation under reduced pressure (or recrystallization if solid).[2]
Figure 2: Optimized synthesis workflow for the sterically hindered diethoxy derivative, avoiding the difficult direct esterification of the acid.
References
-
Synthesis and Structure of Ethyl 2,6-dimethoxybenzoate: Comparison of synthesis yields and X-ray crystallographic data showing the orthogonal conformation. *Khan, S. et al. (2012).[1][2] Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals. [1][2]
-
Steric Effects in Benzoate Hydrolysis (Taft Parameters): Foundational text on the quantification of steric hindrance (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) in ortho-substituted esters. *Taft, R. W. (1952).[2] Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters.[1][3] Journal of the American Chemical Society.[1][2][3] -
The Ortho Effect and Acidity: Detailed analysis of how 2,6-substitution affects the electronic and steric environment of the carboxyl group. *Krygowski, T. M. et al. (2005).[1][2] Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics.
-
PubChem Compound Summary: Ethyl 2,6-dimethoxybenzoate: Physical property data and safety information.
Sources
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2,6-diethoxybenzoate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or modified compounds is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular architecture through the analysis of fragmentation patterns. This guide provides an in-depth examination of the anticipated mass spectrometry fragmentation of Ethyl 2,6-diethoxybenzoate, a substituted aromatic ester. By juxtaposing its expected fragmentation pathways with that of the simpler, well-documented Ethyl Benzoate, we will explore the directing effects of ortho-alkoxy substituents and the fundamental principles governing ion fragmentation. This comparative analysis, supported by established fragmentation mechanisms, will serve as a practical reference for interpreting the mass spectra of complex substituted aromatic molecules.
The Logic of Fragmentation: From Molecular Ion to Fingerprint
Mass spectrometry, in its essence, is a process of molecular interrogation. When a molecule is introduced into the mass spectrometer, it is first ionized, most commonly through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).[1] In EI, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a radical cation, known as the molecular ion (M+•).[1] This molecular ion is often energetically unstable and undergoes a series of fragmentation events, breaking down into smaller, charged fragments and neutral losses.[2] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z), creating a unique "fingerprint" of the original molecule.
The fragmentation pathways are not random; they are governed by the principles of chemical stability. Bonds are more likely to cleave to form more stable carbocations and radicals. Functional groups and structural motifs within a molecule direct this fragmentation in predictable ways, allowing for the reconstruction of the molecular puzzle. For aromatic esters, key fragmentation processes include cleavage at the ester group and reactions influenced by the aromatic ring and its substituents.
Comparative Fragmentation Analysis: Ethyl 2,6-diethoxybenzoate vs. Ethyl Benzoate
To understand the fragmentation of Ethyl 2,6-diethoxybenzoate, it is instructive to first consider its unsubstituted counterpart, Ethyl Benzoate. The mass spectrum of Ethyl Benzoate is well-characterized and provides a foundational pattern.[3][4][5]
The Fragmentation Roadmap of Ethyl Benzoate
The electron ionization mass spectrum of Ethyl Benzoate (C₉H₁₀O₂) presents a clear picture of aromatic ester fragmentation.[3][4]
| Ion (m/z) | Proposed Structure | Fragmentation Pathway | Relative Abundance |
| 150 | [C₆H₅COOCH₂CH₃]⁺• | Molecular Ion (M⁺•) | Moderate |
| 122 | [C₆H₅COOH]⁺• | Loss of ethylene (C₂H₄) via McLafferty-type rearrangement | Significant |
| 105 | [C₆H₅CO]⁺ | α-cleavage with loss of the ethoxy radical (•OCH₂CH₃) | Base Peak |
| 77 | [C₆H₅]⁺ | Loss of carbon monoxide (CO) from the benzoyl cation | High |
The fragmentation cascade is initiated by the formation of the molecular ion at m/z 150. The most prominent fragmentation pathway involves the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical and the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is typically the base peak.[6][7] This benzoyl cation can further lose a molecule of carbon monoxide to yield the phenyl cation ([C₆H₅]⁺) at m/z 77.[6][7] Another significant fragmentation involves a rearrangement reaction, likely a McLafferty-type rearrangement, resulting in the loss of a neutral ethylene molecule and the formation of a benzoic acid radical cation at m/z 122.[2]
Predicted Fragmentation of Ethyl 2,6-diethoxybenzoate
Now, let us introduce the structural complexity of two ethoxy groups at the ortho positions. The presence of these substituents is expected to significantly influence the fragmentation pattern due to steric and electronic effects, a phenomenon often referred to as the "ortho effect".[8][9][10]
Molecular Formula: C₁₃H₁₈O₄ Molecular Weight: 238.28 g/mol
| Predicted Ion (m/z) | Proposed Structure/Fragment | Predicted Fragmentation Pathway | Key Differentiating Feature |
| 238 | [C₆H₃(OCH₂CH₃)₂COOCH₂CH₃]⁺• | Molecular Ion (M⁺•) | Starting point of the fragmentation cascade. |
| 209 | [C₆H₃(OCH₂CH₃)₂CO]⁺ | α-cleavage with loss of the ethyl radical (•CH₂CH₃) | Formation of the diethoxybenzoyl cation. |
| 193 | [C₆H₃(OH)(OCH₂CH₃)COOCH₂CH₃]⁺• | Loss of ethylene (C₂H₄) from one of the ortho-ethoxy groups via a rearrangement. | Characteristic loss from an ethoxy substituent. |
| 181 | [C₆H₃(OCH₂CH₃)₂]⁺ | Loss of the carboethoxy group (•COOCH₂CH₃) | Cleavage of the bond between the aromatic ring and the ester group. |
| 165 | [C₆H₃(OH)(OCH₂CH₃)CO]⁺ | Loss of ethylene from the m/z 193 ion. | Further fragmentation of an ortho-effect induced ion. |
| 153 | [C₆H₃(OH)OCH₂CH₃]⁺ | Loss of ethylene from the m/z 181 ion. | Sequential fragmentation involving the ethoxy groups. |
| 137 | [C₆H₃(OH)₂CO]⁺ | Loss of two ethylene molecules from the diethoxybenzoyl cation. | Indicates the presence of two ethoxy groups. |
The fragmentation of Ethyl 2,6-diethoxybenzoate is anticipated to be more complex than that of Ethyl Benzoate. The primary α-cleavage is still expected, leading to the loss of the ethyl radical from the ester to form the 2,6-diethoxybenzoyl cation at m/z 209.
A key feature arising from the ortho-ethoxy groups is the potential for characteristic rearrangements. The loss of a neutral ethylene molecule (28 Da) from one of the ethoxy groups through a hydrogen transfer is a highly probable event. This would lead to a prominent fragment ion at m/z 193. This type of fragmentation is a hallmark of the "ortho effect" where adjacent groups interact during fragmentation.[9][11] This process can occur sequentially, with a second loss of ethylene from the remaining ethoxy group.
Furthermore, the steric hindrance provided by the two ortho-ethoxy groups may influence the initial ionization and the stability of the resulting molecular ion.[10] This steric crowding could potentially favor alternative fragmentation pathways not observed in the less substituted Ethyl Benzoate.
Visualizing the Fragmentation Pathways
To better illustrate the proposed fragmentation mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Predicted EI fragmentation of Ethyl 2,6-diethoxybenzoate.
Experimental Protocol: Acquiring a High-Quality Mass Spectrum
To experimentally verify the predicted fragmentation pattern of Ethyl 2,6-diethoxybenzoate, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.
1. Sample Preparation:
-
Dissolve approximately 1 mg of Ethyl 2,6-diethoxybenzoate in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
3. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
4. Data Analysis:
-
Identify the chromatographic peak corresponding to Ethyl 2,6-diethoxybenzoate.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern and the spectrum of Ethyl Benzoate.
-
Utilize spectral libraries (e.g., NIST) for comparison, though a novel compound may not be present.
Conclusion and Future Perspectives
The analysis of the mass spectrometry fragmentation pattern of Ethyl 2,6-diethoxybenzoate, especially in comparison to Ethyl Benzoate, provides a compelling case study in structural elucidation. The predicted fragmentation pathways, heavily influenced by the "ortho effect" of the diethoxy substituents, highlight the nuanced interplay of steric and electronic factors in directing ion decomposition. Experimental verification of these predictions will not only confirm the structure of this specific molecule but also enrich our understanding of fragmentation mechanisms in polysubstituted aromatic systems. For researchers in drug development and organic synthesis, a thorough grasp of these principles is paramount for the confident identification and characterization of novel chemical entities.
References
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Hindawi. (n.d.). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
- MPG.PuRe. (n.d.). (a) (b) (c) Figure S1.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
- ResearchGate. (2025, August 7). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry.
- Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ....
- Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- ChemicalBook. (n.d.). Ethyl benzoate(93-89-0) MS spectrum.
- PubMed. (n.d.). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
- Unknown Source. (n.d.). Mass Spectrometry: Fragmentation.
- Unknown Source. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
- PubMed. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters.
- NIST WebBook. (n.d.). Benzoic acid, ethyl ester.
- mzCloud. (2015, February 26). Ethyl benzoate.
- ACS Publications. (2018, February 27). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
- PubChem. (n.d.). Ethyl benzoate.
- RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- ResearchGate. (n.d.). The ortho-effect in ionized (2-methylphenyl)methyl benzoate [Fig. 79(e)]..
- Wikipedia. (n.d.). Ortho effect.
- Unknown Source. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry.
Sources
- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Ethyl benzoate(93-89-0) MS spectrum [chemicalbook.com]
- 4. Benzoic acid, ethyl ester [webbook.nist.gov]
- 5. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Ortho effect - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Technical Bulletin: Safe Disposal Protocols for Ethyl 2,6-diethoxybenzoate
Executive Summary & Chemical Profile
Ethyl 2,6-diethoxybenzoate (CAS: 92157-15-8) is a specialized organic intermediate often utilized in pharmaceutical synthesis.[1] While not classified as an acutely toxic P-listed waste (like azides or cyanides), its disposal requires strict adherence to organic waste protocols to prevent environmental contamination and aquatic toxicity.
Operational Alert: This compound has a melting point of approximately 52–56 °C. In many laboratory environments, it may exist as a solid or a supercooled liquid. Disposal procedures must account for its potential to solidify in waste lines or containers if disposed of in a molten state.
Physicochemical Data for Waste Classification
| Property | Value | Operational Implication |
| CAS Number | 92157-15-8 | Use for waste manifesting and labeling.[1] |
| Physical State | Solid (Low Melting Point: 52-56 °C) | Do not pour molten material into sinks; it will clog plumbing.[1] |
| Solubility | Insoluble in water; Soluble in organics | Strictly Prohibited from drain disposal.[1] |
| Hazard Class | Irritant (Skin/Eye), Aquatic Toxicity | Requires "Non-Halogenated Organic" waste stream.[1] |
| Reactivity | Incompatible with strong oxidizers | Segregate from nitric acid, perchlorates, and peroxides.[1][2] |
Waste Segregation Strategy (The "Why" and "How")
Effective disposal begins with segregation. As an ester, Ethyl 2,6-diethoxybenzoate is susceptible to hydrolysis. Mixing this waste with highly acidic or basic aqueous waste streams can lead to the evolution of ethanol and the precipitation of 2,6-diethoxybenzoic acid, potentially creating sludge that complicates incineration.
Core Directive: Segregate strictly into Non-Halogenated Organic Waste .
Workflow: Waste Stream Decision Tree
The following logic gate ensures the material ends up in the correct incineration stream, preventing cross-contamination with halogenated solvents (which require higher temperature incineration to prevent dioxin formation).
Figure 1: Decision logic for segregating Ethyl 2,6-diethoxybenzoate waste streams to ensure compliance with EPA RCRA guidelines.[1]
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid or Expired Reagent
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Avoid narrow-neck bottles for solids to prevent bridging/clogging.
-
Labeling: Affix a hazardous waste label. Clearly print: "Solid Waste: Ethyl 2,6-diethoxybenzoate. Hazard: Irritant, Aquatic Toxin."[1]
-
Transfer: Transfer the solid using a chemically resistant spatula. Do not melt the solid to transfer it, as it may resolidify in the new container, stressing the plastic.
-
Secondary Containment: Place the sealed jar into a secondary bin until pickup by your EHS hazardous waste contractor.
Scenario B: Disposal of Reaction Mixtures (Solutions)
Most researchers will encounter this chemical dissolved in reaction solvents (e.g., Ethyl Acetate, DMF, or Ethanol).
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Chromic acid, Permanganates).[2] Esters are organic fuel sources; mixing with oxidizers creates a fire hazard.
-
Stream Selection:
-
If dissolved in Dichloromethane (DCM) : Use the Halogenated waste carboy.
-
If dissolved in Ethyl Acetate/Hexanes/Methanol : Use the Non-Halogenated waste carboy.
-
-
pH Neutralization: If the reaction mixture was acidic or basic, neutralize to pH 6–8 before adding to the organic waste container. This prevents acid-catalyzed hydrolysis of the ester in the waste drum, which can generate pressure over time.
Spill Management Protocol
Because Ethyl 2,6-diethoxybenzoate is a low-melting solid, a spill may occur as a liquid (if heated) and quickly solidify, or as a granular powder.[1]
Immediate PPE: Nitrile gloves, safety goggles, and lab coat. Respiratory protection (N95 or half-mask) is recommended if dust is generated.[1]
Step-by-Step Cleanup[1]
-
Isolate: Demarcate the area. If the substance is molten, allow it to cool and solidify (unless it poses an ignition risk).
-
Contain:
-
Solid Spill: Do not dry sweep if dust is generated. Use a scoop or wet-wipe method.
-
Liquid Spill: Surround with inert absorbent pads or vermiculite. Do not use sawdust , as it is combustible and reacts with potential oxidizers.
-
-
Decontaminate: Scrub the surface with a soap/water solution. The ester is insoluble in water but will emulsify with surfactant (soap).
-
Disposal: Place all contaminated absorbents, gloves, and debris into a clear plastic hazardous waste bag (poly bag), seal it, and tag it as "Solid Hazardous Waste Debris."
Figure 2: Operational workflow for spill remediation, prioritizing solidification of molten material before mechanical removal.[1]
References & Regulatory Grounding[1][2][3]
-
Santa Cruz Biotechnology. Ethyl 2,6-diethoxybenzoate Safety Data Sheet (SDS). Retrieved from [1]
-
Sigma-Aldrich. Product Specification: Ethyl 2,6-diethoxybenzoate (CAS 92157-15-8).[1][3] Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Classification (RCRA). Retrieved from
-
PubChem. Ethyl 2,6-diethoxybenzoate Compound Summary. Retrieved from [1]
Disclaimer: The procedures outlined above are based on standard chemical hygiene practices for aromatic esters. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local municipal regulations before disposal.
Sources
Navigating the Safe Handling of Ethyl 2,6-diethoxybenzoate: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these is Ethyl 2,6-diethoxybenzoate, a compound with potential applications in organic synthesis and medicinal chemistry. As with any laboratory chemical, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount to ensuring the well-being of researchers and the integrity of the research environment. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to address specific operational questions.
Core Hazard Assessment and Engineering Controls
Based on analogous compounds, Ethyl 2,6-diethoxybenzoate is anticipated to be a combustible liquid that may cause skin, eye, and respiratory tract irritation.[1][2][3][4] Therefore, the primary objective is to minimize exposure through inhalation, dermal contact, and ingestion.
Engineering Controls are the First Line of Defense:
-
Chemical Fume Hood: All handling of Ethyl 2,6-diethoxybenzoate, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[2] This is the most critical engineering control to prevent the inhalation of vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[1][2]
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[2]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is critical to prevent direct contact with Ethyl 2,6-diethoxybenzoate. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact and potential absorption. Always inspect gloves for tears or punctures before use.[1] Change gloves immediately if contaminated. |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield | Protects against splashes and vapors.[1][2][5] Standard safety glasses are not sufficient. |
| Body | Flame-resistant lab coat | Provides a barrier against accidental spills and splashes.[1][5] Should be buttoned completely. |
| Respiratory | NIOSH-approved respirator (if necessary) | While a fume hood is the primary control, a respirator may be required for certain high-concentration or emergency situations.[2][6] Use should be based on a formal risk assessment and requires proper fit-testing and training.[6] |
dot
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
